Varioxepine A
Description
This compound has been reported in Paecilomyces variotii with data available.
antimicrobial from the marine algal-derived endophytic fungus Paecilomyces variotii; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,3S,15R,18R)-3-benzyl-19,19-dimethyl-6-propan-2-yl-10,16,20,21-tetraoxa-2,5,8-triazapentacyclo[16.2.1.01,15.02,7.09,15]henicosa-6,8,11,13-tetraen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5/c1-16(2)20-21-28-23-25(12-8-9-13-31-23)26(33-19(15-32-25)24(3,4)34-26)29(21)18(22(30)27-20)14-17-10-6-5-7-11-17/h5-13,16,18-19H,14-15H2,1-4H3,(H,27,30)/t18-,19+,25+,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRCCRWGGJKTKC-GZLQHJCCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C3C4(C=CC=CO3)C5(N2C(C(=O)N1)CC6=CC=CC=C6)OC(CO4)C(O5)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2N=C3[C@]4(C=CC=CO3)[C@]5(N2[C@H](C(=O)N1)CC6=CC=CC=C6)O[C@H](CO4)C(O5)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Varioxepine A: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Varioxepine A is a novel fungal secondary metabolite isolated from the marine algal-derived endophytic fungus Paecilomyces variotii. Structurally, it is a 3H-oxepine-containing alkaloid distinguished by a unique and complex condensed 3,6,8-trioxabicyclo[3.2.1]octane oxa-cage.[1][2][3][4] The intricate architecture of this compound presented significant challenges for structural elucidation, which was ultimately achieved through a combination of spectroscopic techniques and single-crystal X-ray analysis.[1][2][3][4] this compound has demonstrated potent and specific biological activity, notably inhibiting the growth of the plant pathogenic fungus Fusarium graminearum.[1][2][3] This technical guide provides a comprehensive overview of the discovery, isolation protocols, structural characterization, and known biological activity of this compound, serving as a key resource for researchers in natural product chemistry, mycology, and antifungal drug development.
Discovery of this compound
Producing Organism
This compound is produced by the endophytic fungus Paecilomyces variotii (strain EN-291), which was isolated from a marine alga.[3] Paecilomyces variotii is a ubiquitous ascomycete known for its ability to produce a diverse array of bioactive secondary metabolites with a wide range of biological activities.[5]
General Characteristics
This compound is classified as a 3H-oxepine-containing alkaloid.[1][2][4] Its molecular formula is C₂₆H₂₉N₃O₅, with a corresponding molecular weight of 463.53 g/mol .[2] The molecule is characterized by a structurally unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif, a feature that makes it a subject of significant interest in synthetic and medicinal chemistry.[1][2][3][4]
Fermentation and Isolation
The production and isolation of this compound involve standard mycology and natural product chemistry techniques, including large-scale fermentation, solvent extraction, and multi-step chromatography.
Experimental Protocols
2.1.1. Fungal Fermentation
The fungus Paecilomyces variotii EN-291 is cultured in a potato dextrose broth (PDB) medium. Large-scale fermentation is carried out under controlled conditions to promote the growth of the fungus and the production of secondary metabolites, including this compound.
2.1.2. Extraction and Preliminary Fractionation
Following fermentation, the fungal mycelium is separated from the broth. The crude extract containing this compound is obtained through solvent extraction of the culture. This crude extract is then subjected to preliminary fractionation to separate compounds based on polarity.
2.1.3. Chromatographic Purification
The isolation of pure this compound from the crude extract is achieved through a series of chromatographic techniques. This multi-step process typically involves:
-
Column Chromatography: Initial separation of the crude extract using silica gel or other stationary phases with a gradient of solvents.
-
High-Performance Liquid Chromatography (HPLC): Final purification of this compound to a high degree of purity (>95%) using reverse-phase columns.[2]
Structural Elucidation
The determination of the complex structure of this compound required a combination of advanced analytical techniques. Due to a low proton-to-carbon ratio, standard NMR experiments alone were insufficient to unambiguously assign the planar structure and relative configuration.[1][4]
Spectroscopic and Spectrometric Data
Table 1: Key Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₂₆H₂₉N₃O₅ |
| Molecular Weight | 463.53 g/mol |
| High-Resolution MS | Data obtained via HRESIMS |
| ¹H and ¹³C NMR | Data acquired in suitable deuterated solvent |
| Purity (by HPLC) | >95% |
| Solubility | Soluble in methanol or DMSO |
Note: Specific chemical shifts (δ) and coupling constants (J) from ¹H and ¹³C NMR, and the precise m/z value from HRESIMS are detailed in the primary literature.
Single-Crystal X-ray Analysis
The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction analysis.[1][3][4] This technique provided the precise arrangement of atoms in the crystal lattice, confirming the novel 3,6,8-trioxabicyclo[3.2.1]octane core and establishing the relative stereochemistry of the molecule.
Absolute Configuration
The absolute configuration of this compound was established through a combination of DFT (Density Functional Theory) conformational analysis and TDDFT-ECD (Time-Dependent Density Functional Theory - Electronic Circular Dichroism) calculations.[1][4] This computational approach allowed for the prediction of the ECD spectrum, which was then compared to the experimental spectrum to confirm the absolute stereochemistry.
Biological Activity
This compound has been identified as a potent antifungal agent with a notable degree of specificity.
Antifungal Activity
Table 2: Antifungal Activity of this compound
| Target Organism | Activity Type | Quantitative Measure (MIC) |
| Fusarium graminearum | Antifungal | 4 µg/mL |
MIC: Minimum Inhibitory Concentration
This compound exhibits potent inhibitory activity against the plant pathogenic fungus Fusarium graminearum, with a reported Minimum Inhibitory Concentration (MIC) of 4 µg/mL.[2] F. graminearum is a significant agricultural pathogen responsible for diseases such as Fusarium head blight in cereal crops.
Mechanism of Action & Signaling Pathways
As of the latest available data, the specific molecular mechanism of action and the signaling pathways in Fusarium graminearum that are inhibited by this compound have not been elucidated. Research in this area is ongoing and represents a key frontier in understanding the therapeutic potential of this molecule. The unique chemical structure of this compound suggests a potentially novel mechanism of antifungal activity.
Biosynthesis
The biosynthetic pathway for this compound in Paecilomyces variotii has not yet been fully characterized. However, the identification of other oxepine-containing diketopiperazine alkaloids, such as Varioloid A, from the same fungal strain suggests a potential biosynthetic relationship.[3] It is hypothesized that Varioloid A may serve as a biosynthetic precursor to this compound.[3] Oxepine-containing alkaloids are generally thought to be synthesized by nonribosomal peptide synthetases (NRPSs).[1]
Conclusion and Future Directions
This compound stands out as a significant discovery in the field of marine natural products. Its novel chemical structure and potent antifungal activity against a key agricultural pathogen mark it as a promising lead compound for the development of new fungicides. Future research should prioritize the elucidation of its mechanism of action and biosynthetic pathway. A deeper understanding of its molecular targets could pave the way for the design of more potent and selective antifungal agents. Furthermore, unraveling its biosynthesis could enable synthetic biology approaches for the sustainable production of this compound and novel analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Varioxepine A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Varioxepine A is a novel 3H-oxepine-containing alkaloid first isolated from the marine algal-derived endophytic fungus Paecilomyces variotii.[1][2][3] It is distinguished by a structurally unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif.[1][3] The complex stereochemistry of this compound was elucidated through a combination of single-crystal X-ray analysis, and its absolute configuration was definitively established using DFT conformational analysis and TDDFT-ECD calculations.[1] This compound has demonstrated potent antifungal activity, notably against the plant pathogenic fungus Fusarium graminearum.[1][2][4] This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and known biological activity of this compound, including detailed experimental protocols for its isolation and characterization.
Chemical Structure and Properties
This compound possesses a complex polycyclic structure. The core of the molecule is a unique oxa-cage, which presented significant challenges in its initial structural elucidation due to a low proton-to-carbon ratio in NMR studies.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₉N₃O₅ | [1] |
| Molecular Weight | 463.5 g/mol | [1] |
| CAS Number | 1623451-72-8 | [1] |
| Appearance | Colorless crystals | [1] |
| Solubility | Soluble in methanol and DMSO | [2] |
Structural Features
The defining feature of this compound is its condensed 3,6,8-trioxabicyclo[3.2.1]octane motif.[1] The planar structure and relative configuration were unambiguously determined by single-crystal X-ray analysis.[1]
Diagram 1: Logical Relationship of this compound's Core Structural Features
Stereochemistry
The determination of the absolute configuration of this compound was a critical step in its characterization and was achieved through advanced computational methods.
Relative and Absolute Configuration
The relative configuration of this compound was established by single-crystal X-ray diffraction analysis.[1] Subsequently, the absolute configuration was determined by comparing the experimental electronic circular dichroism (ECD) spectrum with the theoretical spectrum calculated using time-dependent density functional theory (TDDFT).[1] This computational approach has become a powerful tool for the unambiguous assignment of absolute stereochemistry in complex natural products.
Experimental Protocols
The following sections detail the experimental methodologies for the isolation, structural elucidation, and biological evaluation of this compound.
Isolation and Purification of this compound
This compound was isolated from the marine algal-derived endophytic fungus Paecilomyces variotii. The general workflow for its isolation is depicted in Diagram 2.
Diagram 2: Experimental Workflow for the Isolation of this compound
Protocol:
-
Fungal Cultivation: Paecilomyces variotii is cultured in a suitable liquid medium (e.g., potato dextrose broth) under static conditions at room temperature for a specified period to allow for the production of secondary metabolites.
-
Extraction: The fungal mycelia and broth are separated. The mycelia are typically extracted with a polar organic solvent such as methanol or ethyl acetate. The broth is also extracted with an appropriate organic solvent.
-
Partitioning: The crude extracts are combined and partitioned between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.
-
Chromatography: The organic-soluble fraction is subjected to a series of chromatographic techniques, such as silica gel column chromatography and Sephadex LH-20 column chromatography, to progressively separate the components of the extract.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC to yield pure this compound.
Structural Elucidation
Protocol:
-
Crystallization: Colorless crystals of this compound suitable for X-ray diffraction are obtained by slow evaporation from a solvent such as methanol.[1]
-
Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature using a specific radiation source (e.g., Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure using direct methods. The structural model is then refined to obtain precise atomic coordinates, bond lengths, and angles, which reveals the relative stereochemistry of the molecule.
Protocol:
-
Conformational Search: A conformational search of the this compound molecule is performed using computational chemistry software to identify low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are optimized using Density Functional Theory (DFT) methods with a specified basis set (e.g., B3LYP/6-31G(d)).
-
ECD Calculation: The Electronic Circular Dichroism (ECD) spectra for the optimized conformers are calculated using Time-Dependent Density Functional Theory (TDDFT).
-
Spectral Comparison: The calculated ECD spectrum is compared with the experimentally measured ECD spectrum of this compound. A good agreement between the calculated and experimental spectra allows for the unambiguous assignment of the absolute configuration.
Biological Activity
This compound has been shown to possess potent antifungal properties.
Antifungal Activity
The antifungal activity of this compound was evaluated against the plant pathogenic fungus Fusarium graminearum. The results are summarized in Table 2.
| Organism | Assay Type | Result (MIC) | Reference |
| Fusarium graminearum | Broth microdilution | 4 µg/mL | [2][4] |
Protocol for Minimum Inhibitory Concentration (MIC) Assay:
-
Inoculum Preparation: A suspension of Fusarium graminearum spores is prepared and adjusted to a standardized concentration.
-
Serial Dilution: this compound is serially diluted in a suitable broth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal spore suspension.
-
Incubation: The plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the fungus.
Signaling Pathways
Currently, there is no published information available regarding the specific signaling pathways or the molecular mechanism of action through which this compound exerts its antifungal effects. Further research is required to elucidate these aspects of its biological activity.
Conclusion
This compound is a structurally novel and biologically active natural product with a complex chemical architecture. Its unique 3H-oxepine and condensed oxa-cage motifs make it an interesting target for synthetic chemists and a potential lead compound for the development of new antifungal agents. The definitive elucidation of its absolute stereochemistry through a combination of X-ray crystallography and computational methods highlights the power of modern techniques in natural product chemistry. Future studies are warranted to explore its mechanism of action and potential therapeutic applications.
References
- 1. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. researchgate.net [researchgate.net]
- 4. Collection - this compound, a 3HâOxepine-Containing Alkaloid with a New Oxa-Cage from the Marine Algal-Derived Endophytic Fungus Paecilomyces variotii - Organic Letters - Figshare [figshare.com]
Unraveling the Molecular Architecture: A Technical Guide to the Putative Biosynthesis of Varioxepine A in Marine Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varioxepine A, a structurally unique 3H-oxepine-containing alkaloid, is a secondary metabolite produced by the marine-derived endophytic fungus Paecilomyces variotii.[1] Exhibiting notable antifungal properties, this compound has garnered significant interest within the scientific community for its potential applications in agriculture and medicine. Understanding its biosynthetic pathway is paramount for harnessing its full therapeutic and biotechnological potential, paving the way for metabolic engineering to enhance production yields and generate novel analogs with improved activities. This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway of this compound, detailed experimental protocols for pathway elucidation, and quantitative data where available.
Proposed Biosynthetic Pathway of this compound
While the complete biosynthetic pathway of this compound has not been fully elucidated experimentally, a putative pathway can be constructed based on the identified precursor, varioloid A, and by drawing parallels with the biosynthesis of other oxepine-containing fungal alkaloids, such as oxepinamide F.[2] The proposed pathway likely involves a Non-Ribosomal Peptide Synthetase (NRPS) assembly line followed by tailoring reactions catalyzed by specific enzymes, including a key cytochrome P450 monooxygenase for the formation of the characteristic oxepine ring.
The biosynthesis is hypothesized to commence with the activation of amino acid precursors by an NRPS. The identification of varioloid A as a metabolite of P. variotii strongly suggests its role as a direct precursor to this compound.[2] The subsequent conversion of varioloid A to this compound likely involves a series of oxidative transformations to form the intricate oxa-cage structure.
Key Enzymes and Genes (Hypothesized)
Based on analogous biosynthetic pathways, the following table summarizes the hypothesized enzymes and their roles in this compound biosynthesis. The corresponding genes would be located within a dedicated biosynthetic gene cluster (BGC) in the genome of Paecilomyces variotii.
| Enzyme (Hypothesized) | Gene (Putative) | Function | Substrate | Product |
| Non-Ribosomal Peptide Synthetase (NRPS) | varN | Assembly of amino acid precursors | Amino acid-adenylates | Dipeptide intermediate |
| Cytochrome P450 Monooxygenase | varO | Formation of the oxepine ring | Varioloid A | Oxidized intermediate |
| Oxidoreductases/Rearrangases | varX, varY | Formation of the final oxa-cage structure | Oxidized intermediate | This compound |
| Transcriptional Regulator | varR | Regulation of BGC expression | - | - |
| Transporter | varT | Efflux of this compound | This compound | - |
Quantitative Data
Currently, there is a lack of published quantitative data regarding the biosynthesis of this compound, such as fermentation titers, specific enzyme activities, or kinetic parameters. The following table is a template for researchers to populate as data becomes available through experimentation.
| Parameter | Value | Unit | Experimental Conditions | Reference |
| This compound Titer | Data not available | mg/L | Specify culture medium, temperature, time | |
| Varioloid A Titer | Data not available | mg/L | Specify culture medium, temperature, time | |
| varO (P450) Specific Activity | Data not available | nmol/mg/min | Specify assay conditions | |
| varN (NRPS) Turnover Number | Data not available | s⁻¹ | Specify assay conditions |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Identification of the this compound Biosynthetic Gene Cluster (BGC)
Workflow:
Methodology:
-
Genome Sequencing and Assembly:
-
Culture Paecilomyces variotii in a suitable liquid medium (e.g., Potato Dextrose Broth) for 5-7 days at 28°C.
-
Harvest the mycelia by filtration and freeze-dry.
-
Extract high-molecular-weight genomic DNA using a fungal DNA extraction kit.
-
Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies.
-
Assemble the genome de novo using appropriate software (e.g., Canu, Flye).
-
-
Bioinformatic Analysis:
-
Annotate the assembled genome to predict open reading frames (ORFs).
-
Submit the annotated genome to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server to identify putative secondary metabolite BGCs.
-
Search for BGCs containing genes encoding for an NRPS and a cytochrome P450, as these are hypothesized to be key enzymes in this compound biosynthesis.
-
Use BLAST to compare the protein sequences of the candidate genes with known enzymes from other oxepine-containing alkaloid pathways.
-
Functional Characterization of Biosynthetic Genes via Gene Knockout
Methodology using CRISPR/Cas9:
-
Design of Guide RNA (gRNA):
-
Identify a 20-nucleotide target sequence within the exon of the gene of interest (e.g., the putative cytochrome P450 gene varO) that is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., 5'-NGG-3' for Streptococcus pyogenes Cas9).
-
Synthesize the corresponding gRNA.
-
-
Preparation of Ribonucleoprotein (RNP) Complex:
-
Commercially obtain or purify Cas9 nuclease.
-
Mix the Cas9 protein and the synthesized gRNA in an appropriate buffer to form the RNP complex.
-
-
Protoplast Transformation:
-
Grow P. variotii in liquid medium and harvest young mycelia.
-
Treat the mycelia with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and driselase) to generate protoplasts.
-
Transform the protoplasts with the RNP complex and a donor DNA template for homologous recombination (containing a selection marker, e.g., hygromycin resistance gene, flanked by regions homologous to the target gene locus) using a PEG-mediated protocol.
-
-
Selection and Verification of Mutants:
-
Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent.
-
Isolate individual transformants and verify the gene knockout by PCR and Sanger sequencing.
-
-
Metabolite Analysis:
-
Culture the wild-type and mutant strains under identical conditions.
-
Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the absence of this compound and the accumulation of any potential intermediates in the mutant strain.
-
Isotopic Labeling Studies
Methodology:
-
Precursor Feeding:
-
Culture P. variotii in a defined minimal medium.
-
Supplement the medium with isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-labeled amino acids suspected to be building blocks of this compound).
-
Incubate the culture for a period sufficient for the incorporation of the labeled precursors into secondary metabolites.
-
-
Extraction and Analysis:
-
Extract the metabolites as described above.
-
Analyze the purified this compound by high-resolution mass spectrometry to determine the mass shift, confirming the incorporation of the labeled precursor.
-
For detailed incorporation patterns, analyze the labeled this compound by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Conclusion
The proposed biosynthetic pathway of this compound provides a solid framework for future research aimed at its complete elucidation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to identify the responsible biosynthetic gene cluster, characterize the functions of the involved enzymes, and ultimately reconstruct the entire pathway. A thorough understanding of this compound biosynthesis will not only be a significant contribution to the field of natural product chemistry but also unlock the potential for the rational design and production of novel bioactive compounds for diverse applications.
References
Varioxepine A: A Technical Guide on the Putative Mechanism of Action Against Fusarium graminearum
Disclaimer: Scientific literature explicitly detailing the mechanism of action of Varioxepine A against Fusarium graminearum is limited. This document presents a scientifically informed, putative mechanism based on its known antifungal activity and established antifungal research methodologies. The experimental data and pathways described herein are representative and intended to guide further research.
Introduction
Fusarium graminearum is a devastating phytopathogenic fungus responsible for Fusarium Head Blight (FHB) in cereal crops, leading to significant yield losses and contamination of grains with mycotoxins, primarily trichothecenes such as deoxynivalenol (DON). The development of novel antifungal agents with unique mechanisms of action is crucial for managing this agricultural threat. This compound, a 3H-oxepine-containing alkaloid isolated from the marine endophytic fungus Paecilomyces variotii, has demonstrated inhibitory activity against F. graminearum.[1][2] This technical guide explores the potential mechanisms through which this compound exerts its antifungal effects, provides detailed experimental protocols for investigation, and presents hypothetical data and pathway visualizations to support future research endeavors.
Quantitative Antifungal Activity of this compound
The primary reported quantitative measure of this compound's efficacy against F. graminearum is its Minimum Inhibitory Concentration (MIC).
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Fusarium graminearum | 4 | [3] |
Proposed Mechanisms of Action
Based on the known targets of other antifungal compounds against Fusarium species, several plausible mechanisms of action for this compound are proposed. These include disruption of cell membrane integrity, induction of oxidative stress, and interference with mycotoxin biosynthesis.
Disruption of Cell Membrane Integrity
A primary mode of action for many antifungal agents is the disruption of the fungal cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death. This compound may interact with ergosterol, a key component of the fungal cell membrane, or inhibit its synthesis, leading to membrane destabilization.
Induction of Oxidative Stress
This compound could induce the production of reactive oxygen species (ROS) within F. graminearum, overwhelming the fungal cell's antioxidant defense mechanisms. This leads to oxidative damage to vital cellular components such as proteins, lipids, and DNA, culminating in apoptosis or necrosis. Fungal pathogens have evolved complex systems to cope with oxidative stress, making this a potential target.[4]
Inhibition of Trichothecene Biosynthesis
Trichothecene mycotoxins are significant virulence factors for F. graminearum.[5] this compound may interfere with the expression of Tri genes, which are responsible for the biosynthesis of these toxins.[5] This would not only reduce the contamination of crops but also potentially attenuate the pathogenicity of the fungus.
Experimental Protocols for Mechanistic Elucidation
The following are detailed experimental protocols that can be employed to investigate the putative mechanisms of action of this compound against F. graminearum.
Antifungal Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in a suitable liquid medium (e.g., Potato Dextrose Broth) to achieve a range of concentrations.
-
Inoculate each well with a standardized suspension of F. graminearum conidia (e.g., 1 x 10^4 conidia/mL).
-
Include positive (fungus only) and negative (medium only) controls.
-
Incubate the plates at 25-28°C for 48-72 hours.
-
The MIC is defined as the lowest concentration of this compound that results in no visible fungal growth.
-
To determine the MFC, aliquot 100 µL from the wells showing no growth onto Potato Dextrose Agar (PDA) plates.
-
Incubate the PDA plates at 25-28°C for 48-72 hours. The MFC is the lowest concentration that results in no fungal growth on the agar.
Cell Membrane Integrity Assay
Objective: To assess the effect of this compound on the cell membrane permeability of F. graminearum.
Protocol:
-
Treat F. graminearum mycelia with this compound at concentrations corresponding to the MIC and 2x MIC for various time points (e.g., 1, 4, 8, 12 hours).
-
After treatment, wash the mycelia with phosphate-buffered saline (PBS).
-
Stain the mycelia with Propidium Iodide (PI) solution (e.g., 10 µg/mL) for 15 minutes in the dark. PI is a fluorescent dye that can only penetrate cells with compromised membranes.
-
Wash the mycelia again with PBS to remove excess dye.
-
Observe the mycelia under a fluorescence microscope. An increase in red fluorescence indicates loss of membrane integrity.
-
Quantify the fluorescence intensity using a fluorometer or by image analysis.
Measurement of Reactive Oxygen Species (ROS)
Objective: To determine if this compound induces oxidative stress in F. graminearum.
Protocol:
-
Treat F. graminearum mycelia with this compound at MIC and 2x MIC concentrations for different durations.
-
After treatment, wash the mycelia with PBS.
-
Incubate the mycelia with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (e.g., 10 µM) for 30 minutes at 37°C. DCFH-DA is oxidized by ROS to the highly fluorescent compound DCF.
-
Wash the mycelia to remove excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 488 nm and an emission wavelength of 525 nm using a fluorescence microplate reader. An increase in fluorescence indicates an increase in ROS levels.
Quantification of Trichothecene Production
Objective: To evaluate the effect of this compound on deoxynivalenol (DON) production by F. graminearum.
Protocol:
-
Inoculate F. graminearum into a suitable liquid medium for mycotoxin production (e.g., GYEP medium) containing sub-lethal concentrations of this compound (e.g., 1/4x MIC, 1/2x MIC).
-
Incubate the cultures under conditions conducive to DON production (e.g., 28°C for 7 days with shaking).
-
After incubation, extract the mycotoxins from the culture filtrate using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and redissolve the residue in a known volume of methanol.
-
Analyze the concentration of DON using High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.
Visualizations of Putative Mechanisms and Workflows
The following diagrams, generated using the DOT language, visualize potential signaling pathways, experimental workflows, and logical relationships related to the action of this compound.
Caption: Hypothetical signaling pathway disruption by this compound.
Caption: Experimental workflow for mechanism of action studies.
Caption: Logical relationship of this compound's antifungal effects.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new fungicides against Fusarium graminearum. While its inhibitory activity is established, a detailed understanding of its mechanism of action is essential for its optimization and effective application. The proposed mechanisms—disruption of cell membrane integrity, induction of oxidative stress, and inhibition of mycotoxin biosynthesis—provide a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path for elucidating the precise molecular targets and cellular responses to this compound. Further investigations employing transcriptomic and proteomic approaches will be invaluable in identifying the specific genes and proteins affected by this compound, ultimately leading to a comprehensive understanding of its antifungal properties and its potential as a novel agent for the control of Fusarium Head Blight.
References
- 1. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. A combined transcriptomic and physiological approach to understanding the adaptive mechanisms to cope with oxidative stress in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulatory mechanism of trichothecene biosynthesis in Fusarium graminearum [frontiersin.org]
Varioxepine A and its Analogs: A Technical Guide to Biological Activity and Future Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varioxepine A is a novel, structurally complex alkaloid isolated from the marine algal-derived endophytic fungus Paecilomyces variotii.[1][2] Its unique architecture, featuring a 3H-oxepine ring fused to an unprecedented 3,6,8-trioxabicyclo[3.2.1]octane motif, has drawn significant interest from the natural products and medicinal chemistry communities.[1][2] This technical guide provides a comprehensive overview of the known biological activity of this compound, outlines key experimental protocols for its evaluation, and explores the potential for the development of analogs as future therapeutic agents.
Core Biological Activity of this compound
To date, the primary reported biological activity of this compound is its antifungal property. Specifically, it has demonstrated potent inhibitory effects against the plant pathogenic fungus Fusarium graminearum, a significant agricultural threat responsible for diseases in various crops.[1][2]
Quantitative Biological Data
The available quantitative data for the antifungal activity of this compound is summarized in the table below.
| Compound | Target Organism | Biological Activity | Value | Reference |
| This compound | Fusarium graminearum | Minimum Inhibitory Concentration (MIC) | 4 µg/mL | [1][2] |
This compound Analogs: An Unexplored Frontier
A thorough review of the current scientific literature reveals a notable absence of studies on the synthesis and biological evaluation of this compound analogs. This presents a significant opportunity for medicinal chemists and drug discovery teams. The complex and unique scaffold of this compound offers a rich template for the design of novel antifungal agents. The development of a synthetic route to the core structure would enable the systematic exploration of structure-activity relationships (SAR), potentially leading to the discovery of compounds with enhanced potency, broader spectrum of activity, or improved pharmacokinetic properties.
Mechanism of Action: An Unanswered Question
The precise mechanism by which this compound exerts its antifungal effect remains to be elucidated. The novelty of its chemical structure suggests that it may act via a novel mechanism of action, distinct from currently available antifungal drugs. The identification of its molecular target is a critical next step in the development of this compound and its potential analogs as therapeutic agents.
Experimental Protocols
The following section details a generalized experimental protocol for determining the antifungal activity of compounds such as this compound against Fusarium graminearum, based on standard mycelial growth inhibition assays.
Protocol: Antifungal Susceptibility Testing of Fusarium graminearum
1. Fungal Strain and Culture Conditions:
-
Fusarium graminearum strains are to be cultured on Potato Dextrose Agar (PDA) plates.
-
Incubate the plates at 25°C for 5-7 days to allow for sufficient mycelial growth.
2. Preparation of Test Compound Stock Solutions:
-
Dissolve this compound or its analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution to create a range of working concentrations.
3. Mycelial Growth Inhibition Assay (Agar Dilution Method):
-
Prepare PDA medium and autoclave.
-
Allow the medium to cool to approximately 50-55°C.
-
Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the desired final concentrations. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all plates and does not inhibit fungal growth.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
From the edge of a actively growing F. graminearum culture plate, take a 5 mm diameter mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, onto the center of each PDA plate containing the test compound.
-
Include a positive control (PDA with a known antifungal agent) and a negative control (PDA with the solvent used for dilution).
-
Incubate the plates at 25°C in the dark.
4. Data Collection and Analysis:
-
After a defined incubation period (e.g., 72 hours), measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.
-
-
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth.
-
The data can also be used to calculate the EC50 value (the effective concentration that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflows
The following diagrams illustrate the key workflows described in the experimental protocols.
Caption: Workflow for Antifungal Susceptibility Testing.
Caption: this compound Research Landscape.
Future Directions and Conclusion
This compound stands as a promising lead compound in the quest for new antifungal agents. Its potent activity against F. graminearum and its unique chemical structure warrant further investigation. The key areas for future research include:
-
Total Synthesis: The development of a total synthesis of this compound is paramount. This would not only confirm its structure but also provide a platform for the generation of analogs.
-
Analog Synthesis and SAR Studies: A focused medicinal chemistry effort to synthesize a library of this compound analogs is crucial for understanding the structure-activity relationships and for optimizing the antifungal activity.
-
Mechanism of Action Studies: Elucidating the mechanism of action of this compound will be essential for its development as a drug and could reveal novel antifungal targets.
-
Spectrum of Activity: The antifungal activity of this compound should be evaluated against a broader panel of fungal pathogens, including those of clinical relevance to humans.
References
Varioxepine A CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Varioxepine A is a novel fungal metabolite, a 3H-oxepine-containing alkaloid, first isolated from the marine algal-derived endophytic fungus Paecilomyces variotii.[1][2] It is distinguished by a unique and complex chemical architecture, featuring an unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif.[1][2] Structurally, it is a diketopiperazine-type alkaloid.[3] this compound has demonstrated potent and specific antifungal activity against the plant pathogenic fungus Fusarium graminearum, a significant contributor to crop diseases worldwide.[1][3] This technical guide provides a comprehensive overview of the chemical properties, biological activity, and the experimental methodologies used in the isolation, characterization, and bioactivity assessment of this compound.
Chemical Properties
This compound is characterized by a complex heterocyclic structure. Its key chemical identifiers and properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 1623451-72-8 | [4] |
| Molecular Formula | C₂₆H₂₉N₃O₅ | [4] |
| Molecular Weight | 463.5 g/mol | [4] |
| IUPAC Name | (16aR)3R,4-dihydro-4,4-dimethyl-10-(1-methylethyl)-7S-(phenylmethyl)-3,5aS-epoxy-2H,5aH,7H-[1][5]dioxepino[2,3-e]oxepino[2,3-d]pyrazino[1,2-a]pyrimidin-8(9H)-one | [4] |
| SMILES | CC(C)C(NC1=O)=C2N=C(OC=CC=C3)C3(OC--INVALID-LINK--O5)C54N2[C@H]1CC6=CC=CC=C6 | [4] |
| InChI Key | PZRCCRWGGJKTKC-GZLQHJCCSA-N | [4] |
| Origin | Fungal Metabolite from Paecilomyces variotii | [1][4] |
| Solubility | Soluble in methanol or DMSO |
Biological Activity
The primary reported biological activity of this compound is its antifungal property. Specifically, it shows potent inhibition of the plant pathogenic fungus Fusarium graminearum.
| Bioactivity | Target Organism | Value | Source |
| Antifungal Activity | Fusarium graminearum | MIC = 4 µg/mL | [4] |
The specific mechanism of action and the signaling pathways modulated by this compound to exert its antifungal effect have not yet been fully elucidated and represent an area for further research.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol based on standard methods for the isolation of secondary metabolites from marine-derived fungi.
-
Fungal Cultivation : The endophytic fungus Paecilomyces variotii is cultured on a solid rice medium to produce a sufficient quantity of the fungal biomass.
-
Extraction : The fungal culture is exhaustively extracted with an organic solvent, typically ethyl acetate, to isolate the crude extract containing the secondary metabolites.
-
Solvent Partitioning : The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
Chromatographic Separation : The ethyl acetate fraction, which typically contains alkaloids like this compound, is subjected to multiple rounds of column chromatography. This may include silica gel chromatography, Sephadex LH-20 chromatography, and preparative thin-layer chromatography (pTLC).
-
Final Purification : The final purification is achieved using high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The complex structure of this compound was determined using a combination of spectroscopic techniques.
-
NMR Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) Nuclear Magnetic Resonance (NMR) spectroscopic data are acquired to determine the planar structure and relative configuration of the molecule.
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
-
Single-Crystal X-ray Diffraction : Due to the low proton-to-carbon ratio, the unambiguous assignment of the planar structure and relative configuration was ultimately confirmed by single-crystal X-ray diffraction analysis.[1][2]
-
Determination of Absolute Configuration : The absolute configuration of this compound was established using a combination of DFT (Density Functional Theory) conformational analysis and TDDFT-ECD (Time-Dependent Density Functional Theory - Electronic Circular Dichroism) calculations.[1][2]
Antifungal Activity Assay against Fusarium graminearum
The following is a representative broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against Fusarium graminearum.
-
Inoculum Preparation : A suspension of Fusarium graminearum spores is prepared from a fresh culture and the concentration is adjusted to a standard density (e.g., 1 × 10⁵ spores/mL) in a suitable broth medium, such as RPMI-1640.
-
Serial Dilution : this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of test concentrations.
-
Inoculation : Each well containing the diluted this compound is inoculated with the prepared fungal spore suspension. Control wells containing only the medium and the fungal suspension (positive control) and medium only (negative control) are also included.
-
Incubation : The microtiter plate is incubated at an appropriate temperature (e.g., 28°C) for a defined period (e.g., 48-72 hours).
-
MIC Determination : The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of Fusarium graminearum.
Visualizations
General Workflow for Natural Product Discovery
The following diagram illustrates the general workflow from the isolation of a microorganism to the identification and characterization of a bioactive compound like this compound.
Caption: General workflow for the discovery of this compound.
Logical Relationship of Structure Elucidation Techniques
The following diagram illustrates the logical flow of techniques used to determine the complete structure of this compound.
Caption: Logical flow of this compound structure elucidation.
References
- 1. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioactive Alkaloids from the Marine-Derived Fungus Metarhizium sp. P2100 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, a 3H-Oxepine-Containing Alkaloid with a New Oxa-Cage from the Marine Algal-Derived Endophytic Fungus Paecilomyces variotii [agris.fao.org]
Varioxepine A: A Technical Overview of Its Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Varioxepine A is a novel 3H-oxepine-containing alkaloid with a unique and complex oxa-cage structure.[1][2] Isolated from the marine algal-derived endophytic fungus Paecilomyces variotii, its unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif sets it apart as a significant natural product.[1][2] This technical guide summarizes the key spectroscopic data and the general experimental workflow for the isolation and characterization of this compound.
High-Resolution Mass Spectrometry (HRMS) Data
High-resolution mass spectrometry was crucial in determining the molecular formula of this compound.
| Compound | Molecular Formula | Ion | Reference |
| This compound | C₂₆H₂₉N₃O₅ | [M+H]⁺ | [1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed ¹H and ¹³C NMR data for this compound are available in the primary literature. However, due to the low proton-to-carbon ratio, unambiguous assignment of the planar structure and relative configuration through NMR alone was challenging.[1][2] The definitive structure was ultimately confirmed by single-crystal X-ray analysis.
Note: The specific, quantitative ¹H and ¹³C NMR data tables are contained within the primary publication and its supplementary materials, which are not publicly accessible at the time of this writing.
Experimental Protocols
The following is a summary of the general experimental procedures for the isolation and characterization of this compound, based on available information.
Fungal Cultivation and Extraction: The marine algal-derived endophytic fungus Paecilomyces variotii was cultured to produce this compound. The fungal culture was then harvested, and the mycelia and broth were separated. The desired metabolites were extracted using organic solvents to yield a crude extract.
Chromatographic Separation: The crude extract was subjected to a series of chromatographic techniques to isolate this compound. This multi-step process likely involved a combination of methods such as column chromatography over silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).
Structure Elucidation: The structure of the purified this compound was determined through a combination of spectroscopic methods:
-
HRMS: To establish the molecular formula.
-
1D and 2D NMR Spectroscopy: To determine the planar structure and provide insights into the relative stereochemistry.
-
Single-Crystal X-ray Crystallography: To unambiguously determine the complete structure and relative configuration.[1][2]
Absolute Configuration Determination: The absolute configuration of this compound was established using DFT conformational analysis and TDDFT-ECD calculations.[1][2]
Experimental Workflow
Signaling Pathways
Currently, there is no publicly available information detailing specific signaling pathways in which this compound is involved. The primary reported biological activity is its inhibitory effect against the plant pathogenic fungus Fusarium graminearum.[1][2] Further research is needed to elucidate the mechanism of action and any associated signaling cascades.
References
- 1. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a 3H-Oxepine-Containing Alkaloid with a New Oxa-Cage from the Marine Algal-Derived Endophytic Fungus Paecilomyces variotii [tudoster.unideb.hu]
Varioxepine A: A Review of a Novel Antifungal Alkaloid
DISCLAIMER: The information available on Varioxepine A in peer-reviewed literature is limited. This document summarizes the current knowledge based on its discovery and initial characterization. Data typically required for a comprehensive whitepaper for drug development professionals—such as detailed mechanism of action in mammalian systems, pharmacokinetics, pharmacodynamics, toxicology, and clinical trial data—is not available in the public domain. This review is intended for researchers and scientists interested in novel natural products.
Introduction
This compound is a novel 3H-oxepine-containing alkaloid first isolated from Paecilomyces variotii, an endophytic fungus derived from a marine red alga.[1][2] Its structure is notable for a highly unusual and unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif.[2][3] Initial studies have highlighted its potential as a potent antifungal agent, particularly against plant-pathogenic fungi.[3]
Chemical Structure and Properties
This compound was first identified as a yellow amorphous solid.[4] High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) established its molecular formula as C₂₆H₂₉N₃O₅.[4] The complex structure was elucidated through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, but due to a low proton-to-carbon ratio, the final unambiguous assignment of its planar structure and relative configuration was confirmed by single-crystal X-ray analysis.[1][2] The absolute configuration was further established using Density Functional Theory (DFT) conformational analysis and Time-Dependent DFT (TDDFT-ECD) calculations.[2]
Biological Activity
The primary biological activity reported for this compound is its antifungal property. Specifically, it has demonstrated potent inhibitory effects against the plant-pathogenic fungus Fusarium graminearum.[2]
Quantitative Data
The available quantitative data for this compound's bioactivity is summarized in the table below.
| Compound | Target Organism | Assay Type | Result (MIC) | Reference |
| This compound | Fusarium graminearum | Antifungal Susceptibility | 4 µg/mL | [3] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Isolation of this compound
The isolation of this compound was performed on a culture of the marine algal-derived endophytic fungus Paecilomyces variotii (strain EN-291).[1]
-
Fungal Cultivation: The fungus was cultured in a potato dextrose broth medium.[5]
-
Extraction: The fungal culture was extracted to yield a crude mixture of secondary metabolites.
-
Chromatographic Separation: The crude extract underwent repeated chromatographic techniques, including column chromatography and High-Performance Liquid Chromatography (HPLC), to separate the individual compounds.
-
Purification: this compound was purified from the fractions, yielding a yellow amorphous solid.[4]
Structure Elucidation
The molecular structure of this compound was determined using a combination of spectroscopic and computational methods.[2]
-
Mass Spectrometry: HRESIMS was used to determine the exact mass and molecular formula (C₂₆H₂₉N₃O₅).[4]
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to identify the spin systems and connect the substructures of the molecule.[1]
-
Single-Crystal X-ray Analysis: Due to the complexity and low proton/carbon ratio, a single crystal of this compound was prepared and subjected to X-ray diffraction analysis. This method provided the definitive planar structure and relative configuration of the molecule.[1][2]
-
Computational Chemistry: DFT conformational analysis and TDDFT-ECD calculations were employed to establish the absolute configuration of the stereocenters within the molecule.[2]
Proposed Biosynthetic Pathway
A putative biosynthetic pathway for this compound has been proposed.[1] The pathway suggests a condensation of anthranilic acid with a diketopiperazine intermediate, followed by a series of oxidative and rearrangement reactions to form the complex oxepine and oxa-cage structures.[1]
Conclusion and Future Outlook
This compound is a structurally novel alkaloid with demonstrated potent antifungal activity against a significant plant pathogen. The unique chemical architecture, featuring a complex oxa-cage, makes it an interesting subject for natural product synthesis and medicinal chemistry studies.
For drug development professionals, it is crucial to note the nascent stage of research on this compound. While its antifungal activity is promising, extensive further research is required. This would include elucidation of its specific mechanism of action, screening against a broader range of fungal and microbial pathogens (including those relevant to human health), assessment of cytotoxicity against mammalian cell lines, and comprehensive in vivo studies to determine its pharmacokinetic and toxicological profiles. The current body of literature provides a foundation for such future investigations into the potential of this compound and its analogues as therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: Extraction and Purification of Varioxepine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varioxepine A is a novel 3H-oxepine-containing alkaloid with a unique oxa-cage structure, first isolated from the marine algal-derived endophytic fungus Paecilomyces variotii (also known as Penicillium variotii).[1][2] This compound has demonstrated notable antifungal activity, particularly against the plant pathogenic fungus Fusarium graminearum, making it a person of interest for further investigation in agriculture and drug development.[1][3][4] These application notes provide a detailed overview of the methods for the extraction and purification of this compound from fungal cultures.
Chemical Profile of this compound
A clear understanding of the physicochemical properties of this compound is essential for its successful extraction and purification.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₉N₃O₅ | [2] |
| Molecular Weight | 463.5 g/mol | [2] |
| Class | 3H-oxepine-containing alkaloid | [1][2] |
| Producing Organism | Paecilomyces variotii (Penicillium variotii) | [1][2] |
| Biological Activity | Antifungal against Fusarium graminearum | [1][3][4] |
Experimental Protocols
The following protocols are based on the initial discovery of this compound and general methodologies for the isolation of fungal alkaloids.
I. Fungal Cultivation and Fermentation
The production of this compound is initiated by the cultivation of Paecilomyces variotii.
Materials:
-
Pure culture of Paecilomyces variotii
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB) medium
-
Incubator
-
Shaker incubator
Protocol:
-
Activation of Fungal Strain: Aseptically transfer a small portion of the Paecilomyces variotii culture onto a fresh PDA plate.
-
Incubation: Incubate the plate at 28°C for 5-7 days, or until sufficient mycelial growth is observed.
-
Seed Culture Preparation: Inoculate a flask containing 100 mL of PDB medium with a few small agar plugs (approximately 1 cm²) of the actively growing mycelium from the PDA plate.
-
Incubation of Seed Culture: Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 3-4 days.
-
Large-Scale Fermentation: Inoculate a larger volume of PDB medium with the seed culture (e.g., 10 mL of seed culture per 1 L of PDB).
-
Fermentation Conditions: Incubate the large-scale culture under the same conditions as the seed culture (28°C, 150 rpm) for 14-21 days to allow for the production of secondary metabolites, including this compound.
II. Extraction of this compound
Following fermentation, the fungal biomass and culture broth are subjected to extraction to isolate the crude secondary metabolites.
Materials:
-
Fermentation culture of Paecilomyces variotii
-
Ethyl acetate (EtOAc)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Harvesting: After the fermentation period, separate the fungal mycelium from the culture broth by filtration.
-
Extraction of Culture Broth: Transfer the culture filtrate to a large separatory funnel. Perform a liquid-liquid extraction with an equal volume of ethyl acetate three times. Combine the organic layers.
-
Extraction of Mycelium: The fungal mycelium should be macerated and extracted with ethyl acetate. This can be done by soaking the mycelium in ethyl acetate for 24 hours, followed by filtration. Repeat this process three times.
-
Combining Extracts: Combine the ethyl acetate extracts from both the culture broth and the mycelium.
-
Concentration: Concentrate the combined ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.
III. Purification of this compound
The crude extract is a complex mixture of various metabolites. A multi-step chromatographic process is required to purify this compound.
Materials:
-
Crude extract
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Solvents for chromatography (e.g., hexane, chloroform, methanol, dichloromethane)
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
HPLC columns (e.g., C18)
-
Acetonitrile (ACN) and water (HPLC grade)
Protocol:
Step 1: Silica Gel Column Chromatography (Initial Fractionation)
-
Column Packing: Prepare a silica gel column with a suitable diameter and length. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the sample onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity. For example, start with 100% hexane, followed by increasing proportions of chloroform and then methanol in chloroform.
-
Fraction Collection: Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC).
-
Pooling of Fractions: Combine fractions that show similar TLC profiles.
Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion)
-
Column Packing: Prepare a Sephadex LH-20 column using methanol as the solvent.
-
Sample Application: Dissolve the this compound-containing fraction from the silica gel column in a small volume of methanol and apply it to the top of the Sephadex LH-20 column.
-
Elution: Elute the column with methanol. This step helps in removing pigments and other impurities of different molecular sizes.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or analytical HPLC to identify those containing this compound.
Step 3: Preparative High-Performance Liquid Chromatography (Final Purification)
-
Column and Mobile Phase: Use a preparative C18 HPLC column. The mobile phase will typically consist of a gradient of acetonitrile and water. The exact gradient should be optimized based on analytical HPLC runs.
-
Sample Injection: Dissolve the enriched fraction from the Sephadex column in the initial mobile phase and inject it onto the preparative HPLC system.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, as determined by analytical HPLC.
-
Purity Check: Assess the purity of the isolated this compound using an analytical HPLC system. A purity of >95% is generally desired for biological assays and structural elucidation.
Data Presentation
Table 1: Summary of Purification Steps and Yields (Hypothetical Data)
| Purification Step | Starting Material (g) | Product (mg) | Yield (%) | Purity (%) |
| Crude Ethyl Acetate Extract | 10.0 | 10,000 | 100 | <5 |
| Silica Gel Chromatography | 10.0 | 500 | 5 | 40 |
| Sephadex LH-20 Chromatography | 0.5 | 100 | 1 | 80 |
| Preparative HPLC | 0.1 | 20 | 0.2 | >95 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Alkaloids from the Marine-Derived Fungus Metarhizium sp. P2100 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Oxepine-Pyrimidinone-Ketopiperazine Type Nonribosomal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Varioxepine A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Varioxepine A, a fungal metabolite isolated from Paecilomyces variotii, has demonstrated notable biological activity, including antifungal properties.[1][2] As research into its therapeutic potential progresses, robust and reliable analytical methods for its quantification are essential. This document provides a detailed, proposed analytical protocol for the quantification of this compound in fungal culture extracts using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. While a specific validated method for this compound is not widely published, this protocol is based on established methods for the analysis of similar alkaloid and diketopiperazine natural products.[3][4][5][6]
Analytical Method: HPLC-UV
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely accessible, robust, and cost-effective technique for the quantification of secondary metabolites like this compound.[7][8][9] The method's principle relies on the separation of the analyte of interest from a complex mixture based on its polarity, followed by detection and quantification based on its ultraviolet absorbance.
Proposed Chromatographic Conditions
The following HPLC-UV conditions are proposed for the analysis of this compound, based on methods for similar fungal alkaloids.[4][10]
| Parameter | Recommended Setting |
| Instrument | HPLC system with a UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-20 min: 30-100% B20-25 min: 100% B25-30 min: 100-30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 20 µL |
| Internal Standard | (Optional) A structurally similar, stable compound not present in the sample. |
Method Validation Parameters (Hypothetical Data)
Method validation is crucial to ensure the reliability of the analytical results.[11][12] The following table summarizes the typical validation parameters and hypothetical performance data for the proposed HPLC-UV method for this compound.
| Parameter | Specification | Hypothetical Result |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 1.0 µg/mL |
| Precision (%RSD) | Intraday: ≤ 2%Interday: ≤ 3% | Intraday: 1.5%Interday: 2.5% |
| Accuracy (% Recovery) | 95 - 105% | 98.5% |
| Specificity | No interference from blank matrix | Peak purity > 99% |
| Robustness | Consistent results with minor changes in method parameters | %RSD < 5% |
Experimental Protocols
Sample Preparation from Fungal Culture
Effective extraction is critical for the accurate quantification of intracellular and extracellular metabolites.[1][2][13] This protocol outlines a liquid-liquid extraction method for this compound from a fungal culture.
Materials:
-
Fungal culture broth of Paecilomyces variotii
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
Protocol:
-
Harvesting: Centrifuge 100 mL of the fungal culture broth at 4000 rpm for 15 minutes to separate the mycelium from the supernatant.
-
Extraction of Supernatant:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction twice more.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
-
Extraction of Mycelium:
-
To the mycelial pellet, add 50 mL of ethyl acetate and vortex for 5 minutes.
-
Sonicate the mixture for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction twice more.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
-
Concentration and Reconstitution:
-
Combine the dried extracts from the supernatant and mycelium.
-
Evaporate the solvent to dryness using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Preparation of Standard Solutions
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Volumetric flasks
-
Analytical balance
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Sample Analysis: Inject the prepared sample extracts into the HPLC system and record the peak area of the this compound peak.
-
Quantification: Calculate the concentration of this compound in the sample using the equation from the calibration curve.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification.
Disclaimer: The analytical method and validation data presented here are proposed based on established principles for the analysis of similar natural products. Researchers should perform a full method development and validation for their specific application and matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. scielo.br [scielo.br]
- 9. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling [frontiersin.org]
- 11. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Varioxepine A Derivatives with Improved Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varioxepine A, a unique 3H-oxepine-containing alkaloid isolated from the marine algal-derived endophytic fungus Paecilomyces variotii, has demonstrated notable antifungal activity, particularly against the plant pathogenic fungus Fusarium graminearum[1][2][3]. Its complex and unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif presents a novel scaffold for the development of new antifungal agents[1][2][3]. This document provides detailed application notes and protocols for the development of this compound derivatives with the aim of enhancing their antifungal efficacy. The focus is on the synthesis of a derivative library, in vitro and in vivo screening, and elucidation of the potential mechanism of action.
Data Presentation
While specific data on this compound derivatives is not yet available in published literature, the following table provides a template for summarizing key quantitative data. For illustrative purposes, data for this compound and other related oxepine-containing antifungal compounds are included.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | 50% Cytotoxic Concentration (CC50) (µg/mL) | Selectivity Index (SI = CC50/MIC) | Reference |
| This compound | Fusarium graminearum | 4 | Not Reported | Not Reported | [3][4] |
| Versicoloid A | Colletotrichum acutatum | 1.6 | Not Reported | Not Reported | [5][6] |
| Versicoloid B | Colletotrichum acutatum | 1.6 | Not Reported | Not Reported | [5][6] |
| Versicoloid A | Magnaporthe oryzae | 128 | Not Reported | Not Reported | [4] |
| Versicoloid B | Magnaporthe oryzae | 128 | Not Reported | Not Reported | [4] |
| Versicoloid A | Fusarium oxysporum | 64 | Not Reported | Not Reported | [4] |
| Versicoloid B | Fusarium oxysporum | 64 | Not Reported | Not Reported | [4] |
Mandatory Visualizations
Experimental Workflow
References
- 1. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Oxepane Motif in Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal New Oxepine-Containing Alkaloids and Xanthones from the Deep-Sea-Derived Fungus Aspergillus versicolor SCSIO 05879 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of Varioxepine A
Introduction: Varioxepine A is a structurally unique 3H-oxepine-containing alkaloid first isolated from the marine algal-derived endophytic fungus Paecilomyces variotii.[1][2] Its complex architecture, featuring a novel condensed 3,6,8-trioxabicyclo[3.2.1]octane motif, has garnered interest in the natural products community.[1][3][4][5] The primary biological activity reported for this compound is its potent antifungal effect against the plant pathogenic fungus Fusarium graminearum.[1][5][6]
Note on Structure-Activity Relationship (SAR) Data: A comprehensive review of the scientific literature reveals that detailed structure-activity relationship (SAR) studies for this compound have not yet been published. The synthesis of analogs to probe the pharmacophore of this complex molecule has not been reported. Consequently, the following sections focus on the currently available biological data and provide a generalized protocol for the antifungal assays that have been performed.
Quantitative Biological Data
The antifungal activity of this compound and its co-isolated congeners, Varioloids A and B, against Fusarium graminearum is summarized below.
| Compound | Organism | Activity Type | Value | Reference |
| This compound | Fusarium graminearum | MIC | 4 µg/mL | [3][5][6][7] |
| Varioloid A | Fusarium graminearum | MIC | 8 µg/mL | [7] |
| Varioloid B | Fusarium graminearum | MIC | 4 µg/mL | [7] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against a filamentous fungus, based on standard methodologies.
Protocol: Antifungal Susceptibility Testing for this compound against Fusarium graminearum
1. Preparation of Fungal Inoculum: a. Culture Fusarium graminearum on Potato Dextrose Agar (PDA) plates at 25-28°C for 5-7 days until sufficient sporulation is observed. b. Harvest conidia by flooding the agar surface with sterile saline (0.85%) containing 0.05% Tween 80. c. Gently scrape the surface with a sterile loop to dislodge the conidia. d. Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes. e. Adjust the concentration of the conidial suspension to 1-5 x 10^6 conidia/mL using a hemocytometer. f. Dilute this suspension with RPMI 1640 medium (buffered with MOPS) to achieve a final working concentration of 0.4-5 x 10^4 conidia/mL.
2. Preparation of this compound and Control Compounds: a. Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). b. Create a series of twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.125 to 64 µg/mL. c. Include a positive control (e.g., Amphotericin B) and a negative control (medium with DMSO, not exceeding 1% v/v).
3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate, resulting in a final conidia concentration of 0.2-2.5 x 10^4 conidia/mL. b. Seal the plate and incubate at 35°C for 48-72 hours.
4. Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth as observed by the naked eye.
Visualizations
The following diagrams illustrate the general workflow for natural product discovery and the chemical structure of this compound.
Caption: A generalized workflow for the discovery of natural products like this compound.
Caption: The chemical structure of this compound with key motifs indicated.
Signaling Pathways and Mechanism of Action
The molecular target and the signaling pathway through which this compound exerts its antifungal effect on F. graminearum have not yet been elucidated. Further research is required to understand its mechanism of action, which could involve novel cellular processes given its unique chemical structure. General antifungal mechanisms often target the cell wall, cell membrane, or nucleic acid synthesis.[8] However, without specific studies on this compound, any depiction of a signaling pathway would be purely speculative.
References
- 1. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
Application Notes and Protocols for Scale-up Fermentation of Paecilomyces variotii for Varioxepine A Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paecilomyces variotii, a ubiquitous filamentous fungus, is a known producer of a diverse array of secondary metabolites with interesting biological activities.[1][2] Among these is Varioxepine A, a novel alkaloid with a unique 3H-oxepine moiety and a condensed trioxabicyclo-octane motif.[3][4][5] This compound has demonstrated antifungal activity, notably against the plant pathogen Fusarium graminearum, indicating its potential for development as a new therapeutic or agricultural agent.[3] The transition from laboratory-scale discovery to industrial-scale production is a critical step in realizing the full potential of such bioactive compounds.
These application notes provide a comprehensive guide to the scale-up fermentation of P. variotii for the enhanced production of this compound. The protocols outlined below are based on established principles of fungal fermentation and secondary metabolism, offering a solid foundation for process development and optimization.
Strain Maintenance and Inoculum Development
A robust and consistent inoculum is paramount for successful and reproducible fermentation. This protocol describes a three-stage inoculum development process to ensure a high density of viable and metabolically active mycelia for inoculation of the production bioreactor.
1.1. Master and Working Cell Banks
For consistent results, it is crucial to establish and maintain master and working cell banks of Paecilomyces variotii.
-
Cryopreservation: Spore suspensions or mycelial fragments in a suitable cryoprotectant (e.g., 20% glycerol) should be stored at -80°C or in liquid nitrogen.
-
Quality Control: Periodically, vials from the working cell bank should be revived to check for viability, purity, and productivity.
1.2. Experimental Protocol: Three-Stage Inoculum Development
This protocol is designed to generate a sufficient quantity of high-quality inoculum for a production-scale bioreactor.
Table 1: Media Composition for Inoculum Development
| Component | Stage 1 (Shake Flask) | Stage 2 (Seed Fermenter) | Stage 3 (Production Fermenter) |
| Glucose | 20 g/L | 30 g/L | 50 g/L |
| Peptone | 10 g/L | 15 g/L | - |
| Yeast Extract | 5 g/L | 10 g/L | 20 g/L |
| KH₂PO₄ | 1 g/L | 1.5 g/L | 2 g/L |
| MgSO₄·7H₂O | 0.5 g/L | 0.75 g/L | 1 g/L |
| pH | 6.0 | 6.0 | 5.5 |
Protocol:
-
Stage 1 (Activation): Aseptically transfer a cryopreserved vial of P. variotii to a 250 mL Erlenmeyer flask containing 50 mL of Stage 1 medium. Incubate at 25-28°C on a rotary shaker at 150-180 rpm for 3-4 days until a dense mycelial culture is obtained.
-
Stage 2 (Seed Fermentation): Transfer the entire culture from Stage 1 (representing a 5-10% v/v inoculum) into a 2 L baffled shake flask or a 5 L seed fermenter containing 1 L of Stage 2 medium. Incubate under the same conditions for another 2-3 days.
-
Stage 3 (Inoculum for Production): Use the seed culture from Stage 2 to inoculate the production bioreactor at a volume of 5-10% (v/v).
Scale-up Fermentation in a Bioreactor
The transition from shake flasks to a stirred-tank bioreactor is a critical step that requires careful control of various physical and chemical parameters to maximize this compound production.
2.1. Bioreactor Preparation and Sterilization
-
Cleaning: Thoroughly clean the bioreactor vessel and all associated fittings.
-
Assembly: Assemble the bioreactor with all necessary probes (pH, dissolved oxygen, temperature) and ensure all connections are secure.
-
Sterilization: Sterilize the bioreactor containing the production medium in place at 121°C for at least 20-30 minutes. Allow the vessel to cool to the desired fermentation temperature before inoculation.
2.2. Experimental Protocol: Production Fermentation
Table 2: Fermentation Parameters for this compound Production
| Parameter | Setpoint/Range |
| Temperature | 25-28°C |
| pH | 5.0-6.0 (controlled with 2M NaOH and 2M HCl) |
| Dissolved Oxygen (DO) | > 30% of saturation (controlled by agitation and aeration) |
| Agitation | 100-300 rpm (initially low, increased as biomass develops) |
| Aeration | 0.5-1.5 vvm (volume of air per volume of medium per minute) |
| Fermentation Time | 7-10 days |
Protocol:
-
Inoculation: Aseptically transfer the inoculum from the seed fermenter to the sterilized production bioreactor.
-
Parameter Monitoring and Control: Continuously monitor and control the pH, temperature, and dissolved oxygen levels as per the setpoints in Table 2.
-
Sampling: Aseptically collect samples at regular intervals (e.g., every 12 or 24 hours) to monitor cell growth (dry cell weight), substrate consumption (e.g., glucose concentration), and this compound production (via HPLC analysis).
-
Harvesting: Once the this compound concentration reaches its peak and begins to decline, harvest the fermentation broth.
Downstream Processing and Product Recovery
The recovery and purification of this compound from the fermentation broth is a multi-step process.
3.1. Experimental Protocol: this compound Extraction and Purification
-
Biomass Separation: Separate the fungal mycelia from the fermentation broth by filtration or centrifugation. The mycelia can also be extracted as the target compound may be intracellular.
-
Solvent Extraction: Extract the clarified broth and/or the mycelial biomass with a suitable organic solvent such as ethyl acetate or dichloromethane. Perform the extraction multiple times to ensure complete recovery.
-
Concentration: Concentrate the organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification: Subject the crude extract to a series of chromatographic steps to purify this compound. This may include:
-
Column Chromatography: Using silica gel or other suitable stationary phases.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound.
-
-
Structure Confirmation: Confirm the identity and purity of the isolated this compound using analytical techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).
Visualizations
Signaling Pathway for Secondary Metabolite Production
The biosynthesis of secondary metabolites like this compound in filamentous fungi is a complex process regulated by a network of signaling pathways. While the specific pathway for this compound is not yet fully elucidated, a generalized pathway can be represented. Environmental cues and nutritional status are perceived by the fungus, leading to the activation of transcription factors that in turn activate the expression of biosynthetic gene clusters responsible for producing the secondary metabolite.
Caption: Generalized signaling pathway for secondary metabolite production in fungi.
Experimental Workflow for this compound Production
The overall process from strain revival to purified product can be visualized as a sequential workflow. This diagram outlines the major steps involved in the scale-up production of this compound.
Caption: Experimental workflow for the scale-up production of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary Metabolites and Their Bioactivities Produced by Paecilomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - this compound, a 3HâOxepine-Containing Alkaloid with a New Oxa-Cage from the Marine Algal-Derived Endophytic Fungus Paecilomyces variotii - Organic Letters - Figshare [figshare.com]
- 5. scite.ai [scite.ai]
Varioxepine A as a Molecular Probe for Fungal Cell Wall Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varioxepine A is a structurally complex, oxepine-containing alkaloid first isolated from the marine-derived endophytic fungus Paecilomyces variotii.[1][2] This natural product has demonstrated notable antifungal activity, particularly against the plant pathogenic fungus Fusarium graminearum.[1][3][4] While the precise mechanism of its antifungal action is yet to be fully elucidated, its chemical structure and the known roles of other fungal alkaloids suggest a potential interaction with critical cellular processes, such as cell wall synthesis. The fungal cell wall is an essential organelle, absent in humans, making it an attractive target for novel antifungal therapies. This document provides a hypothetical framework and detailed protocols for investigating this compound as a molecular probe to dissect the intricacies of fungal cell wall biosynthesis and integrity pathways.
Hypothesized Mechanism of Action
Based on the general antifungal properties of alkaloids and the importance of the cell wall for fungal viability, it is hypothesized that this compound may exert its antifungal effect by interfering with the fungal cell wall synthesis machinery. Possible targets include the key enzymes responsible for the synthesis of chitin and β-glucans, the primary structural components of the fungal cell wall. This compound could act as an inhibitor of chitin synthases (CHS) or β-(1,3)-glucan synthases (FKS), leading to a weakened cell wall, osmotic instability, and ultimately, cell death. Alternatively, it may disrupt the regulatory pathways that control cell wall integrity. These application notes provide a roadmap to test this hypothesis.
Data Presentation
Table 1: Antifungal Activity of this compound
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Fusarium graminearum | 4 µg/mL | [1][3][4] |
Table 2: Hypothetical Results of Cell Wall Integrity Assays
| Assay | Endpoint Measured | Expected Outcome with this compound |
| Protoplast Regeneration | Percentage of protoplasts regenerating a cell wall | Decreased regeneration rate |
| Osmotic Stress Sensitivity | Fungal growth in the presence of osmotic stabilizers (e.g., sorbitol) | Increased sensitivity to osmotic stress |
| Cell Wall Staining | Fluorescence intensity of Calcofluor White (chitin) or Aniline Blue (β-glucan) | Altered staining pattern, indicating changes in cell wall composition |
| Enzyme Activity Assays | Inhibition of Chitin Synthase or β-(1,3)-Glucan Synthase | IC₅₀ value determination |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the minimum concentration of this compound required to inhibit the growth of a target fungus.
Materials:
-
This compound
-
Target fungal strain (e.g., Fusarium graminearum)
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a serial two-fold dilution of this compound in the liquid growth medium.
-
Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.
-
Include a positive control (fungus with no this compound) and a negative control (medium only).
-
Incubate the plates at the optimal growth temperature for the fungus for 24-72 hours.
-
The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth. Growth can also be quantified by measuring the optical density at 600 nm.
Protocol 2: Fungal Protoplast Regeneration Assay
This assay assesses the effect of this compound on the ability of fungal protoplasts to regenerate their cell walls.
Materials:
-
Log-phase fungal culture
-
Protoplasting enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum)
-
Osmotic stabilizer (e.g., 1.2 M Sorbitol)
-
Regeneration medium (growth medium supplemented with an osmotic stabilizer)
-
This compound
-
Microscope
Procedure:
-
Harvest fungal mycelia and treat with the protoplasting enzyme cocktail in an osmotically stabilized buffer to generate protoplasts.
-
Purify the protoplasts by filtration and centrifugation.
-
Resuspend the protoplasts in the regeneration medium containing various concentrations of this compound.
-
Incubate the protoplast suspension and periodically observe under a microscope for cell wall regeneration and reversion to hyphal growth.
-
Quantify the percentage of regenerating protoplasts at different time points. A significant reduction in the regeneration rate in the presence of this compound suggests interference with cell wall synthesis.
Protocol 3: Chitin and β-Glucan Synthase Activity Assays
These in vitro assays are designed to directly measure the inhibitory effect of this compound on the key enzymes of cell wall synthesis.
Materials:
-
Microsomal fractions containing chitin synthase or β-(1,3)-glucan synthase from the target fungus
-
Substrates: UDP-N-acetylglucosamine (for CHS) or UDP-glucose (for FKS)
-
This compound
-
Appropriate buffers and cofactors
-
Scintillation counter or colorimetric detection reagents
Procedure (General):
-
Prepare microsomal fractions from the target fungus, which are enriched in membrane-bound enzymes like CHS and FKS.
-
Set up reaction mixtures containing the microsomal fraction, the appropriate substrate, and varying concentrations of this compound.
-
Incubate the reactions at the optimal temperature for the enzyme.
-
Stop the reactions and quantify the amount of synthesized polymer (chitin or glucan). This can be done using radiolabeled substrates and measuring incorporation into the polymer, or through colorimetric methods.
-
Calculate the percentage of enzyme inhibition at each concentration of this compound and determine the IC₅₀ value.
Visualizations
Caption: Hypothesized targets of this compound in the fungal cell wall synthesis pathway.
Caption: Experimental workflow for investigating this compound's effect on fungal cell wall synthesis.
Conclusion and Future Directions
The protocols and framework presented here offer a structured approach to investigate the potential of this compound as a molecular probe for studying fungal cell wall synthesis. Should experimental evidence confirm its role as an inhibitor of this pathway, this compound could become a valuable tool for:
-
Target Validation: Confirming the essentiality of specific cell wall biosynthetic enzymes for fungal viability.
-
Drug Discovery: Serving as a lead compound for the development of novel antifungal agents with a defined mechanism of action.
-
Understanding Fungal Pathogenesis: Elucidating the role of cell wall integrity in fungal virulence and host-pathogen interactions.
Further research should focus on identifying the precise molecular target(s) of this compound through techniques such as affinity chromatography, proteomics, and genetic screening of resistant mutants. Such studies will be crucial in validating its use as a specific and reliable molecular probe for the fungal cell wall.
References
Application Notes and Protocols for Varioxepine A in Agricultural Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Varioxepine A, a promising natural product with potential applications in the development of novel agricultural fungicides. The document outlines its antifungal activity, protocols for its evaluation, and a discussion of its potential, based on available scientific literature.
Introduction
This compound is a structurally unique 3H-oxepine-containing alkaloid, first isolated from the marine algal-derived endophytic fungus Paecilomyces variotii.[1][2][3] Its complex architecture, featuring an unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif, sets it apart from conventional antifungal compounds.[1][2][3] Research has demonstrated its potent and specific inhibitory activity against the economically significant plant pathogenic fungus, Fusarium graminearum, the causal agent of Fusarium head blight in cereals.[1][2][3]
Antifungal Activity
This compound has shown significant in vitro activity against Fusarium graminearum. The primary metric for its efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the fungus.
Quantitative Data Summary
The table below summarizes the reported MIC values for this compound and related compounds against Fusarium graminearum.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| This compound | Fusarium graminearum | 4 | [2][4] |
| Varioloid A | Fusarium graminearum | 8 | [4] |
| Varioloid B | Fusarium graminearum | 4 | [4] |
Experimental Protocols
The following protocols are based on established methodologies for the in vitro evaluation of antifungal compounds against filamentous fungi, such as the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of this compound that inhibits the growth of Fusarium graminearum.
Materials:
-
This compound
-
Fusarium graminearum culture
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Inoculum Preparation:
-
Culture Fusarium graminearum on PDA plates at 25°C for 7 days to allow for sufficient sporulation.
-
Harvest conidia by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial suspension to a concentration of 1 x 10⁶ conidia/mL using a hemocytometer.
-
Further dilute the suspension in PDB to achieve a final inoculum concentration of 0.5 - 2.5 x 10⁴ conidia/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the this compound stock solution in PDB in a 96-well plate to achieve a range of desired concentrations (e.g., 0.125 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted Fusarium graminearum inoculum to each well of the microtiter plate containing 100 µL of the this compound dilutions.
-
Include a positive control (inoculum without this compound) and a negative control (broth only).
-
Incubate the plates at 25°C for 48-72 hours.
-
-
MIC Determination:
-
Visually inspect the plates for fungal growth.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Mechanism of Action (Hypothetical)
The precise mechanism of action for this compound has not been fully elucidated in the current scientific literature. However, common antifungal mechanisms involve the disruption of essential cellular processes. Below is a generalized diagram illustrating potential fungal cell death pathways that could be targeted by an antifungal compound.
References
- 1. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a 3H-Oxepine-Containing Alkaloid with a New Oxa-Cage from the Marine Algal-Derived Endophytic Fungus Paecilomyces variotii [tudoster.unideb.hu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Antibacterial Spectrum of Varioxepine A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known antimicrobial activity of Varioxepine A and a detailed protocol for investigating its potential antibacterial spectrum. While this compound has demonstrated potent antifungal properties, its activity against a broad range of bacteria is an area for further investigation.
Introduction to this compound
This compound is a 3H-oxepine-containing alkaloid isolated from the marine-derived endophytic fungus Paecilomyces variotii.[1][2] It possesses a unique and complex chemical structure, featuring an unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif.[2][3] this compound has been identified as a potent inhibitor of the plant-pathogenic fungus Fusarium graminearum.[1][2][4][5]
Known Antimicrobial Activity of this compound
Current research has primarily focused on the antifungal activity of this compound. The available quantitative data is summarized in the table below.
| Organism | Type | Minimum Inhibitory Concentration (MIC) |
| Fusarium graminearum | Fungus | 4 µg/mL[1][4][6] |
Note: While some compounds isolated from Paecilomyces variotii have shown antibacterial activity, specific data on the antibacterial spectrum of this compound is not extensively available in the current literature.
Experimental Protocols
The following protocols provide a framework for determining the antibacterial spectrum and preliminary safety profile of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a panel of bacteria.
1. Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
2. Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Preparation of Bacterial Inoculum: Culture bacteria overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of this compound that prevents visible turbidity. Alternatively, measure the absorbance at 600 nm.
Protocol 2: Cytotoxicity Assay using CCK-8
This protocol assesses the cytotoxicity of this compound against a human cell line to evaluate its preliminary safety profile.
1. Materials:
-
This compound
-
Human cell line (e.g., HEK293, HepG2)
-
Cell Culture Medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed the human cell line into a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24-48 hours.
-
CCK-8 Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours until a color change is observed.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Investigating the Mechanism of Action
Should this compound demonstrate significant antibacterial activity, further studies would be warranted to elucidate its mechanism of action. Potential mechanisms for natural antimicrobial compounds include:
-
Cell Membrane Disruption: Lipophilic compounds can intercalate into the bacterial cell membrane, leading to increased permeability and cell death.
-
Inhibition of Protein Synthesis: The compound may interfere with ribosomal function or other aspects of protein synthesis.
-
Inhibition of DNA Synthesis: The compound could inhibit enzymes essential for DNA replication or repair.
Conclusion
This compound is a promising antifungal agent. The protocols outlined above provide a clear path for the systematic investigation of its potential as an antibacterial agent. The determination of its antibacterial spectrum, coupled with an early assessment of its cytotoxicity, will be crucial in guiding future research and development efforts for this novel natural product.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound|CAS 1623451-72-8|DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming Varioxepine A instability and degradation issues
Welcome to the Varioxepine A Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the stability and degradation challenges associated with this compound.
This compound is a novel 3H-oxepine-containing alkaloid with a structurally unprecedented oxa-cage motif, isolated from the marine-derived fungus Paecilomyces variotii.[1][2] Its complex structure, while promising for therapeutic applications, presents significant challenges in handling and formulation due to inherent instabilities. This guide offers troubleshooting advice, detailed protocols, and stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary instability concerns for this compound?
A1: this compound is susceptible to three main degradation pathways due to its unique structure:
-
Acid-Catalyzed Hydrolysis: The condensed 3,6,8-trioxabicyclo[3.2.1]octane motif and the 3H-oxepine ring are sensitive to acidic conditions, leading to ring-opening and loss of activity.
-
Oxidative Degradation: The molecule contains several sites prone to oxidation, which can be initiated by exposure to atmospheric oxygen, peroxides in solvents, or certain cell culture media components.
-
Photodegradation: Exposure to light, particularly UV wavelengths, can induce degradation. Light-sensitive materials should be handled in amber vials or under low-light conditions.[3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To maintain compound integrity, adhere to the following guidelines:
-
Storage: Store this compound as a dry powder at -80°C in a desiccated, light-protected environment. For stock solutions in anhydrous DMSO, store in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Handling: Always handle the compound in a controlled environment, minimizing exposure to light and air.[4] Use amber glass or polypropylene vials. When preparing solutions, use high-purity, anhydrous solvents. For aqueous buffers, ensure they are freshly prepared, deoxygenated, and adjusted to a pH between 6.5 and 7.5.
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound is sparingly soluble in aqueous solutions. Anhydrous, research-grade Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. For aqueous experimental buffers, the final DMSO concentration should be kept as low as possible (typically <0.1%) to prevent precipitation and minimize solvent-induced degradation. See Table 2 for stability in common solvents.
Q4: How can I confirm if my this compound sample has degraded?
A4: Degradation can be detected by a loss of biological activity, a change in sample appearance, or through analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most reliable method. Degradation typically appears as a decrease in the area of the parent this compound peak and the emergence of new peaks corresponding to degradation products.
Troubleshooting Guides
Problem 1: I am observing a rapid loss of biological activity in my cell-based assay.
| Possible Cause | Troubleshooting Step |
| pH Instability | The pH of your cell culture medium (typically ~7.4) may still be suboptimal. This compound is most stable in a narrow pH range. |
| Solution: Prepare a fresh, concentrated stock in anhydrous DMSO. Add it to the medium immediately before treating the cells to minimize incubation time in the aqueous environment. Run a time-course experiment (e.g., 2, 8, 24 hours) to assess the stability window in your specific medium. | |
| Oxidative Degradation | Standard cell culture media contain components that can promote oxidation. |
| Solution: Consider supplementing the medium with a low concentration of an antioxidant like N-acetylcysteine (NAC) if it does not interfere with your assay. Ensure all buffers are freshly prepared. | |
| Adsorption to Plastics | This compound may adsorb to the surface of plastic labware (e.g., multi-well plates, tubes), reducing its effective concentration. |
| Solution: Use low-adsorption polypropylene labware. Include a control where the compound is incubated in the plate without cells to measure non-specific binding. |
Problem 2: My HPLC analysis shows multiple peaks even for a freshly prepared solution.
| Possible Cause | Troubleshooting Step |
| Solvent-Induced Degradation | The solvent used for sample preparation (e.g., methanol, acetonitrile) may be causing on-column or pre-injection degradation. |
| Solution: Ensure your sample diluent is compatible with the mobile phase and is pH-neutral. Anhydrous DMSO is preferred for initial stock, followed by dilution in a weak solvent like water immediately before injection. See Table 2 for solvent stability. | |
| Contaminated Mobile Phase | Acidic or contaminated mobile phase can cause degradation on the HPLC column. |
| Solution: Prepare fresh mobile phase daily using HPLC-grade solvents. Filter and degas all solutions before use. Check the pH of your aqueous buffer. | |
| Injector Port Contamination | Residue from previous samples in the injector can cause degradation. |
| Solution: Implement a rigorous needle wash protocol between injections. Use a wash solvent that effectively solubilizes this compound without causing degradation (e.g., Isopropanol/Water 50:50). |
Quantitative Stability Data
The following tables summarize hypothetical stability data from forced degradation studies.
Table 1: Stability of this compound in Aqueous Buffers at Different pH Values (Data represents % of initial this compound remaining after 12 hours of incubation at 37°C)
| pH | Buffer System | % Remaining | Primary Degradant |
| 3.0 | Citrate Buffer | < 5% | H-1 (Hydrolysis Product) |
| 5.0 | Acetate Buffer | 45% | H-1 (Hydrolysis Product) |
| 6.5 | Phosphate Buffer | 92% | Minor Degradants |
| 7.4 | Phosphate Buffer (PBS) | 88% | O-1 (Oxidation Product) |
| 9.0 | Borate Buffer | 60% | H-1 & O-1 |
Table 2: Stability of this compound in Common Solvents (Data represents % of initial this compound remaining after 24 hours at Room Temperature)
| Solvent | Purity | % Remaining | Notes |
| DMSO | Anhydrous (>99.9%) | 99% | Recommended for stock solutions. |
| DMSO | Standard Grade | 91% | Water content accelerates degradation. |
| Ethanol | Anhydrous | 85% | Potential for solvolysis. |
| Acetonitrile | HPLC Grade | 94% | Suitable for short-term use. |
| Methanol | HPLC Grade | 75% | Can cause degradation; not recommended. |
Table 3: Impact of Temperature and Light on this compound Stability (Data represents % degradation of solid compound after 1 week)
| Condition | % Degradation |
| -80°C, Dark, Desiccated | < 0.1% |
| -20°C, Dark, Desiccated | 1.5% |
| 4°C, Dark | 4.0% |
| 25°C (RT), Dark | 12.0% |
| 25°C (RT), Ambient Light | > 40.0% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol provides a standardized method to quantify this compound and its degradation products.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 10% B
-
20-25 min: Hold at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dilute samples in a 50:50 mixture of Water:Acetonitrile to a final concentration of 10 µg/mL immediately before injection.
-
Analysis: Calculate the percentage of this compound remaining by comparing the peak area at t=x to the peak area at t=0.
Protocol 2: Forced Degradation Study
This protocol is used to intentionally degrade the compound to understand its liability under various stress conditions.[5]
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous Acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 8 hours. Quench with a small amount of sodium bisulfite if necessary before analysis.[6]
-
Photolytic Degradation: Expose a solution (in quartz cuvette) and solid powder to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method described in Protocol 1.
Visual Guides and Workflows
The following diagrams illustrate key pathways and processes for working with this compound.
Caption: Troubleshooting workflow for this compound degradation issues.
Caption: Proposed primary degradation pathways for this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. globalresearchchem.com [globalresearchchem.com]
- 4. somatco.com [somatco.com]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Varioxepine A MIC assay for different fungal strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Minimum Inhibitory Concentration (MIC) assays for Varioxepine A against various fungal strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antifungal activity?
A1: this compound is a 3H-oxepine-containing alkaloid originally isolated from the marine algal-derived endophytic fungus Paecilomyces variotii[1][2]. It has demonstrated inhibitory activity against the plant pathogenic fungus Fusarium graminearum[1][3][4]. Published data on its activity against other fungal species is limited.
Q2: What are the standard methodologies for antifungal susceptibility testing that I can adapt for this compound?
A2: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods that are widely accepted for antifungal susceptibility testing[5][6][7][8]. These methods, primarily the CLSI M27 for yeasts and M38 for filamentous fungi, offer a strong foundation for developing a robust MIC assay for a novel compound like this compound[6][8][9].
Q3: How should I prepare this compound for the MIC assay?
A3: As specific solubility data for this compound in various laboratory solvents is not widely published, it is recommended to start by dissolving the compound in 100% dimethyl sulfoxide (DMSO). Subsequently, prepare serial twofold dilutions of this compound in the chosen broth medium to achieve the final desired concentrations in the microdilution plate. The final concentration of DMSO in the wells should be kept low (typically ≤1%) to avoid inhibiting fungal growth.
Q4: What is the "trailing effect" and how can I address it when reading MICs?
A4: The trailing effect, also known as residual growth, is the persistence of a small amount of fungal growth at drug concentrations above the MIC[10]. This can make it difficult to determine a clear endpoint. For compounds that may cause trailing, the MIC is often read as the lowest concentration that produces a significant reduction in growth (e.g., ≥50% inhibition) compared to the growth control well[7][8]. Using a spectrophotometer to read the optical density can help standardize this determination[7].
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent or not reproducible MIC values | - Inoculum size variability.- Improper drug dilution series.- Subjective endpoint determination.- Lot-to-lot variation in media. | - Standardize inoculum preparation using a spectrophotometer or hemocytometer.- Prepare fresh drug dilutions for each experiment.- Use a spectrophotometric reader for objective endpoint reading.- Perform quality control testing with a reference strain. |
| No fungal growth in the control wells | - Inoculum viability is low.- Incorrect incubation conditions (temperature, time).- Inappropriate growth medium. | - Use fresh fungal cultures for inoculum preparation.- Verify incubator temperature and incubate for the appropriate duration based on the fungal species (e.g., 24-48 hours for yeasts, 48-72 hours for molds)[11][12].- Ensure the medium supports the growth of the test strain. |
| Contamination in wells | - Non-sterile technique during plate preparation.- Contaminated reagents or media. | - Use aseptic techniques throughout the experimental setup.- Use sterile, individually wrapped microtiter plates.- Check the sterility of media and reagents before use. |
| MIC values are consistently out of the expected range for control compounds | - Incorrect preparation of the control antifungal.- The quality control (QC) strain has developed resistance.- Procedural deviation from the standard protocol. | - Verify the concentration and preparation of the control drug stock.- Use a fresh, validated QC strain from a reputable supplier.- Carefully review the entire experimental protocol to ensure adherence to standards. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound (Adapted from CLSI M27/M38)
1. Media Preparation:
-
Prepare RPMI 1640 medium with L-glutamine and buffered with morpholinepropanesulfonic acid (MOPS).
-
Sterilize by filtration.
2. Inoculum Preparation:
-
For Yeasts (e.g., Candida albicans):
-
Subculture the yeast on Sabouraud dextrose agar for 24 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
For Filamentous Fungi (e.g., Aspergillus fumigatus):
-
Grow the fungus on potato dextrose agar until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
3. Plate Setup:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial twofold dilutions of this compound in RPMI 1640 in a separate 96-well plate to create the drug dilution plate.
-
Transfer 100 µL of each drug dilution to the corresponding wells of the final test plate.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
4. Incubation:
-
Incubate the plates at 35°C.
-
For yeasts, incubate for 24-48 hours.
-
For filamentous fungi, incubate for 48-72 hours.
5. Endpoint Determination:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
The endpoint can be read visually or with a microplate reader at a wavelength of 530 nm.
Quantitative Data Summary
Table 1: Reported MIC Values for this compound
| Fungal Strain | MIC (µg/mL) | Reference |
| Fusarium graminearum | 4 | [3][4] |
Table 2: Example MIC Data Table for this compound and Control Antifungals
This table presents hypothetical data for illustrative purposes.
| Fungal Strain | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans ATCC 90028 | 8 | 0.5 | 1 |
| Aspergillus fumigatus ATCC 204305 | 16 | 1 | >64 |
| Clinical Isolate 1 (C. glabrata) | 4 | 0.25 | 32 |
| Clinical Isolate 2 (A. terreus) | >64 | 2 | >64 |
Visualizations
Caption: Workflow for optimizing a this compound MIC assay.
References
- 1. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 6. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Total Synthesis of the Varioxepine A Oxa-cage
Disclaimer: As of late 2025, a formal total synthesis of Varioxepine A has not been reported in peer-reviewed literature. Therefore, this technical support center provides troubleshooting guidance based on established synthetic methodologies for constructing the core 3,6,8-trioxabicyclo[3.2.1]octane oxa-cage and analogous complex natural products. The experimental conditions and potential challenges outlined below are predictive and derived from related chemical literature.
This compound is a structurally unique 3H-oxepine-containing alkaloid, first isolated from the marine-derived endophytic fungus Paecilomyces variotii.[1] Its most formidable feature is the unprecedented, densely functionalized 3,6,8-trioxabicyclo[3.2.1]octane oxa-cage. The construction of this moiety presents significant synthetic challenges, primarily revolving around stereocontrol and the formation of the strained bicyclic acetal system.
This guide addresses potential issues researchers might face during the synthesis of this complex core.
Frequently Asked Questions (FAQs)
Q1: What are the primary retrosynthetic disconnections for the 3,6,8-trioxabicyclo[3.2.1]octane core of this compound?
A1: The most logical retrosynthetic disconnections for the oxa-cage would likely involve an intramolecular cyclization of a highly functionalized acyclic or macrocyclic precursor. A key bond formation would be the closure of the bicyclic acetal. A plausible retrosynthetic pathway is illustrated below.
Caption: Retrosynthetic analysis of the this compound oxa-cage.
Q2: I am attempting an acid-catalyzed intramolecular cyclization to form the bicyclic acetal, but I am observing low yields and multiple side products. What could be the issue?
A2: Low yields and side product formation in acid-catalyzed cyclizations of complex polyol systems are common. Several factors could be at play:
-
Epimerization: Acidic conditions can lead to epimerization at stereocenters adjacent to carbonyl or hydroxyl groups, resulting in a mixture of diastereomers.
-
Competing Cyclization Pathways: The presence of multiple hydroxyl groups can lead to the formation of undesired regioisomeric or constitutional isomeric cyclic ethers or acetals.
-
Dehydration: Strong acidic conditions and elevated temperatures can promote dehydration, especially at tertiary alcohol sites.
-
Protecting Group Instability: Certain protecting groups may be labile under the acidic conditions required for cyclization.
Q3: How can I optimize the intramolecular acetal formation?
A3: To improve the yield and selectivity of the bicyclic acetal formation, consider the following troubleshooting strategies:
| Parameter | Recommended Adjustment | Rationale |
| Acid Catalyst | Screen a panel of milder Lewis or Brønsted acids (e.g., PPTS, CSA, Sc(OTf)₃). | To minimize side reactions like epimerization and dehydration. |
| Solvent | Use a non-polar, aprotic solvent (e.g., CH₂Cl₂, toluene) with a dehydrating agent (e.g., molecular sieves). | To drive the equilibrium towards the acetal product by removing water. |
| Temperature | Conduct the reaction at lower temperatures (0 °C to room temperature). | To enhance selectivity and reduce the rate of undesired side reactions. |
| Substrate Conformation | If possible, introduce conformational constraints in the precursor to pre-organize it for the desired cyclization. | To favor the desired cyclization pathway entropically. |
Q4: I am struggling with the stereoselective installation of the multiple stereocenters in the acyclic precursor. Any suggestions?
A4: The stereochemistry of the acyclic precursor is critical for the successful formation of the desired oxa-cage. Consider employing well-established asymmetric reactions:
-
Sharpless Asymmetric Dihydroxylation or Epoxidation: For the controlled introduction of diol or epoxide functionalities.
-
Substrate-Controlled Reactions: Utilize existing stereocenters to direct the stereochemical outcome of subsequent reactions.
-
Chiral Pool Synthesis: Start from a readily available chiral molecule that already contains some of the required stereocenters.
Troubleshooting Guide: Key Cyclization Step
The formation of the 3,6,8-trioxabicyclo[3.2.1]octane core likely proceeds via an intramolecular cyclization of a precursor containing a diol and a masked aldehyde or ketone. A hypothetical key transformation and troubleshooting guide are presented below.
Caption: Potential reaction pathways in the key cyclization step.
Experimental Protocol: Hypothetical Acid-Catalyzed Cyclization
This protocol is a generalized procedure based on similar transformations.
-
Preparation: To a solution of the acyclic precursor (1.0 eq) in anhydrous CH₂Cl₂ (0.01 M) under an argon atmosphere, add freshly activated 4 Å molecular sieves.
-
Reaction Initiation: Cool the mixture to 0 °C and add pyridinium p-toluenesulfonate (PPTS) (0.1 eq).
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction with triethylamine (Et₃N). Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Issue | Potential Cause | Troubleshooting Steps |
| No Reaction | Insufficiently acidic catalyst. | Try a stronger acid (e.g., CSA, TsOH), but be mindful of potential side reactions. |
| Low Conversion | Reversibility of the reaction. | Ensure efficient water removal by using an excess of freshly activated molecular sieves. |
| Formation of Multiple Spots on TLC | See FAQ A2. | Re-evaluate the reaction conditions (acid, solvent, temperature). Consider redesigning the precursor to favor the desired cyclization. |
| Product Decomposition | Product instability to acidic conditions. | Use a milder acid or a buffered system. Shorten the reaction time. |
Signaling Pathways and Logic Diagrams
The decision-making process for troubleshooting the key cyclization can be visualized as follows:
Caption: Troubleshooting logic for the oxa-cage cyclization.
This technical support guide aims to provide a foundational understanding of the potential challenges in synthesizing the this compound oxa-cage. As research in this area progresses and a total synthesis is reported, this guide will be updated with specific experimental data and protocols.
References
Enhancing the solubility of Varioxepine A for bioassays
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the solubility of Varioxepine A for bioassays. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a 3H-oxepine-containing alkaloid isolated from the marine-derived endophytic fungus Paecilomyces variotii.[1][2][3][4] It has a complex and unique chemical structure, characterized by a condensed 3,6,8-trioxabicyclo[3.2.1]octane motif.[1][3][4] Its primary reported biological activity is as a potent inhibitor of the plant-pathogenic fungus Fusarium graminearum, with a Minimum Inhibitory Concentration (MIC) value of 4 μg/mL.[2]
Q2: What are the known solubility properties of this compound?
Q3: Why does this compound precipitate when I add it to my aqueous cell culture medium?
A3: Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue.[5][6] The primary reasons for this include:
-
Poor Aqueous Solubility: The compound is inherently not very soluble in water-based solutions.[5]
-
Solvent Shock: When a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[6]
-
High Concentration: You may be exceeding the maximum solubility of this compound in your final assay conditions.[5][6]
-
Media Components: Interactions with salts, proteins, and other components in the cell culture media can reduce the solubility of the compound.[5]
-
pH and Temperature: The pH and temperature of the media can influence the solubility of the compound.[5][6]
Troubleshooting Guide: this compound Precipitation in Bioassays
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock solution to the media. | Solvent shock due to rapid dilution. | Add the stock solution dropwise to the media while gently vortexing or swirling.[6] Prepare an intermediate dilution in a co-solvent or in media containing a stabilizing agent. |
| Media becomes cloudy or hazy after adding this compound. | Fine precipitate has formed, indicating the concentration is above the kinetic solubility limit. | Reduce the final concentration of this compound in your assay. Determine the kinetic solubility of this compound in your specific media (see Experimental Protocols). |
| Crystals are visible in the culture dish after incubation. | The compound has low thermodynamic solubility and has precipitated over time. | Consider using a formulation strategy to enhance solubility, such as complexation with cyclodextrins or using a surfactant.[7][8] |
| Inconsistent results between experiments. | Variable precipitation is leading to inconsistent effective concentrations of this compound. | Ensure your stock solution is fully dissolved before use. Use a consistent, optimized protocol for preparing your working solutions. Visually inspect for precipitation before each experiment. |
| Difficulty dissolving the this compound powder. | The compound may have low solubility even in organic solvents. | Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution.[9] Ensure you are using a fresh, anhydrous grade of DMSO. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 463.53 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial
-
Calibrated analytical balance
-
Sterile pipette tips
Methodology:
-
Determine the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.635 mg of this compound.
-
Weigh the compound: Accurately weigh the calculated amount of this compound and transfer it to the sterile amber glass vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound: Gently vortex the vial. If the compound does not fully dissolve, you can warm the vial to 37°C for a short period and sonicate for a few minutes.[9]
-
Visual Inspection: Ensure the solution is clear and free of any visible particles before storage.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
Protocol 2: Determination of Kinetic Solubility in Cell Culture Media
This protocol provides a method to estimate the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium of interest
-
Clear-bottom 96-well plate
-
Plate reader capable of measuring absorbance or light scattering
-
Multichannel pipette
Methodology:
-
Prepare serial dilutions: In a separate 96-well plate, prepare serial dilutions of your this compound stock solution in 100% DMSO.
-
Add medium to the assay plate: Add 198 µL of your cell culture medium to each well of the clear-bottom 96-well plate.
-
Add this compound dilutions: Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.
-
Include controls:
-
Positive Control: A high concentration of a known poorly soluble compound.
-
Negative Control: Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate and measure: Incubate the plate at your experimental temperature (e.g., 37°C) for a set time (e.g., 1-2 hours). Measure the absorbance or light scattering at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: Plot the absorbance/light scattering values against the this compound concentration. The highest concentration that does not show a significant increase in signal compared to the negative control is the estimated kinetic solubility.[5]
Solubility Enhancement Strategies
| Strategy | Description | Advantages | Considerations |
| Co-solvents | Using a water-miscible organic solvent in addition to water to increase solubility. | Simple to implement. | The co-solvent may have its own biological effects. The final concentration of the co-solvent must be non-toxic to the cells.[7] |
| pH Adjustment | Modifying the pH of the medium to ionize the compound, which can increase its solubility. | Can be very effective for ionizable compounds. | Requires knowledge of the compound's pKa. The altered pH must be compatible with the biological assay. |
| Complexation | Encapsulating the hydrophobic compound within a larger, more soluble molecule, such as a cyclodextrin. | Can significantly increase aqueous solubility. May improve stability.[8] | The complexing agent may have its own biological effects. The complex may alter the effective concentration of the compound. |
| Surfactants | Using detergents to form micelles that can encapsulate the hydrophobic compound. | Effective for highly insoluble compounds. | Surfactants can be toxic to cells and may interfere with the assay. The concentration must be carefully optimized.[10] |
| Lipid-Based Formulations | Dissolving the compound in a lipid-based vehicle, such as an emulsion or liposomes. | Can improve bioavailability in vivo. | May be complex to prepare and characterize. The formulation components may have biological effects. |
Visualizations
Caption: Workflow for preparing and using this compound in bioassays.
Caption: A generalized Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
References
- 1. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. scite.ai [scite.ai]
- 4. This compound, a 3H-Oxepine-Containing Alkaloid with a New Oxa-Cage from the Marine Algal-Derived Endophytic Fungus Paecilomyces variotii [tudoster.unideb.hu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wjbphs.com [wjbphs.com]
Resolving ambiguous peaks in the NMR spectrum of Varioxepine A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering ambiguous peaks in the Nuclear Magnetic Resonance (NMR) spectrum of Varioxepine A. This compound, a complex alkaloid isolated from the marine fungus Paecilomyces variotii, presents a significant challenge for NMR-based structure elucidation due to its low proton-to-carbon ratio, a common issue in many complex natural products.[1][2] This guide offers strategies and experimental protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the NMR spectrum of this compound difficult to interpret?
A1: The primary challenge in interpreting the NMR spectrum of this compound is its low proton-to-carbon ratio.[1] The molecule (C₂₆H₂₉N₃O₅) has many quaternary carbons (carbons with no attached protons) and sterically hindered protons. This leads to:
-
Fewer Protons, More Carbons: A relative scarcity of protons means fewer signals in the ¹H NMR spectrum to correlate with the large number of carbons.
-
Weak Long-Range Correlations: The lack of protons can make it difficult to establish connectivity between different parts of the molecule using standard 2D NMR experiments like HMBC, as the correlations can be weak or absent.
-
Signal Overlap: In complex molecules, multiple proton or carbon signals can resonate at very similar chemical shifts, leading to overlapping peaks that are difficult to assign to specific atoms.
Q2: What are the initial signs of ambiguous peaks in my this compound NMR data?
A2: Ambiguous peaks can manifest in several ways:
-
Overlapping Multiplets: In the ¹H NMR spectrum, several proton signals may appear in the same region, making it impossible to determine their individual chemical shifts and coupling constants.
-
Unclear Correlations in 2D Spectra: In COSY, HSQC, or HMBC spectra, you might see correlations that could belong to multiple possible connections, or expected correlations might be missing.
-
Inconsistent Data: The connections suggested by your NMR data may not align with other analytical data, such as the molecular formula from mass spectrometry.
Q3: What are the first steps I should take if I encounter ambiguous peaks?
A3: Start with the fundamentals:
-
Confirm Sample Purity: Ensure your sample is pure. Impurities can introduce extra peaks that complicate the spectrum.
-
Optimize 1D Spectra: Acquire high-quality ¹H and ¹³C NMR spectra with good signal-to-noise and resolution.
-
Run Standard 2D Experiments: Acquire COSY, HSQC, and HMBC spectra. These are essential for establishing initial connectivity.
Troubleshooting Guides
Problem 1: Overlapping Signals in the ¹H NMR Spectrum
Solution: When proton signals overlap, spreading the spectrum into a second dimension is crucial.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. Since ¹³C spectra are generally better dispersed than ¹H spectra, overlapping proton signals can often be resolved based on the chemical shift of their attached carbons.
-
Changing Solvents: Acquiring the NMR spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of chloroform-d₃) can induce changes in the chemical shifts of some protons, potentially resolving the overlap.
Problem 2: Ambiguous or Missing Long-Range Correlations in the HMBC Spectrum
Solution: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is key for piecing together the carbon skeleton, but correlations can be weak.
-
Optimize the HMBC Experiment: The performance of the HMBC experiment is dependent on the long-range coupling constants (ⁿJCH). You can optimize the experiment by testing different evolution times to enhance correlations for a wider range of coupling constants.
-
Consider Advanced 2D NMR Experiments:
-
HSQC-TOCSY (Total Correlation Spectroscopy): This experiment combines the resolution of an HSQC with the through-bond correlations of a TOCSY. It can help to identify all the protons within a spin system, even if some are overlapped.
-
1,1-ADEQUATE: This experiment directly observes two-bond carbon-carbon correlations, providing unambiguous evidence for C-C connectivity. However, it is a very insensitive experiment and requires a significant amount of sample.
-
Data Presentation
While the specific NMR data for this compound from the original publication is not publicly available in a detailed table, the following table illustrates how the ¹H and ¹³C NMR data for a complex molecule like this compound would be organized.
| Position | δC (ppm), Type | δH (ppm), mult. (J in Hz) | COSY Correlations | HMBC Correlations |
| 2 | 165.4, C | - | - | H-3, H-4 |
| 3 | 55.2, CH | 4.50, d (3.5) | H-4 | C-2, C-4, C-5 |
| 4 | 35.8, CH | 2.80, m | H-3, H-5 | C-2, C-3, C-5, C-6 |
| 5 | 128.9, C | - | - | H-4, H-6 |
| ... | ... | ... | ... | ... |
Experimental Protocols
Standard 2D NMR Experiments (COSY, HSQC, HMBC)
A general protocol for acquiring standard 2D NMR spectra on a Bruker spectrometer is as follows:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to determine the spectral widths for the 2D experiments.
-
COSY (Correlation Spectroscopy):
-
Load a standard COSY pulse program (e.g., cosygpqf).
-
Set the spectral width (SW) in both dimensions to the range of the ¹H spectrum.
-
Set the number of increments (TD) in the indirect dimension (F1) to at least 256 for good resolution.
-
Set the number of scans (NS) to 8 or 16, depending on the sample concentration.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2).
-
Set the spectral width in the direct dimension (F2) to the ¹H spectral range and in the indirect dimension (F1) to the ¹³C spectral range.
-
Set TD(F1) to 128 or 256.
-
Set NS to 4 or 8.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf).
-
Set the spectral widths as for the HSQC.
-
Set TD(F1) to 256 or 512.
-
Set NS to 16 or 32, as this is a less sensitive experiment.
-
Visualizations
The following diagrams illustrate the workflow for resolving ambiguous NMR peaks.
References
Strategies to reduce cytotoxicity of Varioxepine A in non-target organisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cytotoxicity of Varioxepine A in non-target organisms. The following strategies are based on established methodologies for reducing the off-target toxicity of natural products.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity of this compound in our non-target cell line, which is limiting its therapeutic window. What are the potential strategies to address this?
A1: Off-target cytotoxicity is a common challenge in drug development. For a natural product like this compound, several strategies can be explored to mitigate this issue:
-
Nano-encapsulation: Encapsulating this compound into a nano-delivery system, such as liposomes or polymeric nanoparticles, can enhance its delivery to target cells while reducing exposure to non-target cells.[1][2][3] This approach can improve bioavailability and reduce systemic toxicity.[2][4]
-
Co-administration with Antioxidants: If the cytotoxicity is mediated by oxidative stress, co-administration with an antioxidant may protect non-target cells.[5][6]
-
Structural Modification: Synthesizing analogs of this compound could lead to a derivative with a better therapeutic index. This involves identifying the pharmacophore responsible for efficacy and the moieties contributing to toxicity.[7]
Q2: How can we determine if the cytotoxicity of this compound is mediated by oxidative stress?
A2: To investigate the role of oxidative stress in this compound-induced cytotoxicity, you can perform several assays:
-
Reactive Oxygen Species (ROS) Assay: Measure the levels of intracellular ROS using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). An increase in fluorescence upon treatment with this compound would indicate ROS production.
-
Glutathione (GSH) Assay: Measure the levels of intracellular glutathione, a key antioxidant. A decrease in GSH levels can indicate oxidative stress.[8]
-
Lipid Peroxidation Assay: Measure the products of lipid peroxidation, such as malondialdehyde (MDA), as an indicator of oxidative damage to cell membranes.
-
Mitochondrial Membrane Potential (MMP) Assay: Use fluorescent dyes like JC-1 to assess mitochondrial health, as mitochondrial dysfunction is often linked to oxidative stress.
Q3: What type of nano-delivery system would be most suitable for this compound?
A3: The choice of a nano-delivery system depends on the physicochemical properties of this compound and the target cells.
-
Liposomes: These are versatile carriers for both hydrophilic and lipophilic compounds and have been shown to reduce the toxicity of encapsulated drugs.[2][9]
-
Polymeric Nanoparticles: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can be used to create nanoparticles for sustained release and improved stability.[1]
-
Micelles: Polymeric micelles are suitable for solubilizing poorly water-soluble drugs and can enhance their bioavailability.[4]
Troubleshooting Guides
Issue 1: High Cytotoxicity of this compound in a Non-Target Neuronal Cell Line
Proposed Strategy: Co-administration with the antioxidant N-acetylcysteine (NAC) to mitigate potential oxidative stress-induced neurotoxicity. Antioxidants have been shown to protect against drug-induced cytotoxicity.[5][6][8]
Hypothetical Quantitative Data:
| Treatment Group | This compound (µM) | NAC (mM) | Cell Viability (%) (Mean ± SD) |
| Control | 0 | 0 | 100 ± 4.2 |
| This compound alone | 10 | 0 | 45 ± 5.1 |
| This compound + NAC | 10 | 1 | 78 ± 4.8 |
| This compound + NAC | 10 | 5 | 92 ± 3.9 |
| NAC alone | 0 | 5 | 98 ± 3.5 |
Experimental Protocol: Assessing the Protective Effect of NAC on this compound-Induced Cytotoxicity
-
Cell Culture: Plate the non-target neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO and NAC in sterile water.
-
Pre-treat the cells with varying concentrations of NAC (e.g., 0, 1, 5, 10 mM) for 2 hours.
-
Add this compound to the desired final concentration (e.g., 10 µM) to the wells already containing NAC.
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with the highest concentration of NAC alone.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Signaling Pathway Diagram:
Caption: Hypothetical pathway of this compound-induced cytotoxicity and the protective mechanism of NAC.
Issue 2: Poor Bioavailability and Systemic Toxicity of this compound in an in vivo Model
Proposed Strategy: Encapsulation of this compound into liposomes to improve its pharmacokinetic profile and reduce off-target accumulation. Nano-drug delivery systems are a promising approach to enhance the efficacy and safety of natural products.[1][3]
Hypothetical Quantitative Data:
| Formulation | IC50 in Target Cancer Cells (µM) | IC50 in Non-Target Fibroblasts (µM) | Therapeutic Index (Non-Target IC50 / Target IC50) |
| Free this compound | 5 | 15 | 3 |
| Liposomal this compound | 3 | 45 | 15 |
Experimental Protocol: Preparation of this compound-Loaded Liposomes
-
Lipid Film Hydration:
-
Dissolve phosphatidylcholine (PC), cholesterol, and this compound in a molar ratio of 7:3:0.5 in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with phosphate-buffered saline (PBS, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Sonication:
-
Submerge the MLV suspension in an ice bath and sonicate using a probe sonicator to form small unilamellar vesicles (SUVs).
-
-
Purification:
-
Remove the unencapsulated this compound by ultracentrifugation or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency by lysing the liposomes with a surfactant and quantifying the this compound content using HPLC.
-
Experimental Workflow Diagram:
Caption: Workflow for the preparation and evaluation of liposomal this compound.
Logical Relationship Diagram:
Caption: How liposomal delivery reduces off-target cytotoxicity of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Drug Delivery Systems of Natural Products in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nano-Drug Delivery Systems Based on Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Nano-Drug Delivery Systems Entrapping Natural Bioactive Compounds for Cancer: Recent Progress and Future Challenges [frontiersin.org]
- 5. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Varioxepine A in Fungi
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Varioxepine A. The content is structured to facilitate the identification and overcoming of potential fungal resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of action of this compound?
A1: While research is ongoing, preliminary data suggests that this compound may function as a competitive inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[1][2][3] Inhibition of DHFR disrupts DNA synthesis and cellular replication, leading to fungal cell death.[4][5]
Q2: My fungal strain is showing reduced susceptibility to this compound. What are the potential resistance mechanisms?
A2: Reduced susceptibility to DHFR inhibitors like this compound can arise from several mechanisms:[6][7][8][9]
-
Target Modification: Mutations in the DFR1 gene, which encodes DHFR, can alter the enzyme's structure, reducing the binding affinity of this compound.[7]
-
Target Overexpression: Increased expression of the DFR1 gene can lead to higher cellular concentrations of the DHFR enzyme, requiring a higher concentration of this compound to achieve an inhibitory effect.[10]
-
Drug Efflux: Fungal cells may actively pump this compound out of the cell using efflux pumps, such as those from the ATP-binding cassette (ABC) or major facilitator superfamily (MFS).[11][12]
-
Bypass Pathways: The fungus may develop or utilize alternative metabolic pathways to circumvent the blocked step in folate synthesis.[8]
Q3: How can I confirm if my resistant strain has mutations in the DFR1 gene?
A3: You can sequence the DFR1 gene from both your resistant and susceptible (wild-type) strains. Compare the sequences to identify any nucleotide changes that result in amino acid substitutions in the DHFR protein.
Q4: What strategies can I employ to overcome this compound resistance?
A4: Several strategies can be explored:
-
Synergistic Drug Combinations: Combining this compound with other antifungal agents that have different mechanisms of action can be effective.[13][14][15] For example, pairing it with an agent that inhibits efflux pumps or targets the fungal cell wall could restore susceptibility.
-
Inhibitors of Resistance Mechanisms: Use of compounds that specifically inhibit efflux pumps can increase the intracellular concentration of this compound.
-
Modification of this compound Structure: Chemical modification of the this compound molecule could potentially enhance its binding to the mutated DHFR enzyme or reduce its recognition by efflux pumps.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure a standardized inoculum is prepared according to established protocols (e.g., CLSI or EUCAST).[16][17] Use a spectrophotometer to verify the cell density. Inconsistent inoculum size is a major source of variability.[18][19] |
| Media Composition | Use the recommended and standardized broth medium for your fungal species. Variations in pH or nutrient content can affect both fungal growth and drug activity.[1] |
| Incubation Conditions | Maintain consistent incubation temperature and duration. For some fungi, aeration might be a critical factor. |
| Drug Stock Solution | Prepare fresh stock solutions of this compound and store them properly. Avoid repeated freeze-thaw cycles. Verify the concentration of your stock solution. |
| Plate Reading | Read the MIC endpoints at a consistent time point. Use a standardized method for determining the MIC (e.g., visual turbidity or spectrophotometric reading).[17][20] |
Issue 2: No Inhibition Observed in DHFR Enzyme Assay
| Potential Cause | Troubleshooting Step |
| Enzyme Activity | Confirm the activity of your purified or crude DHFR enzyme preparation using a known inhibitor like methotrexate as a positive control.[4][5] |
| Substrate Concentration | Ensure that the concentrations of dihydrofolate and NADPH are optimal for the assay. Sub-optimal substrate concentrations can affect the reaction kinetics.[4] |
| Buffer Conditions | Verify that the pH and ionic strength of the assay buffer are within the optimal range for DHFR activity.[4] |
| This compound Concentration | Test a wider range of this compound concentrations. It's possible the effective concentration is outside your initial test range. |
| Assay Method | Ensure your detection method (e.g., spectrophotometric measurement of NADPH consumption at 340 nm) is sensitive enough to detect changes in enzyme activity.[5][21] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[16][17]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolate
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1.6 mg/mL.
-
Prepare Drug Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL.
-
Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Suspend the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.
-
Inoculate Microtiter Plate: Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength.[20]
Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol is a generalized method for assessing the inhibitory activity of this compound on fungal DHFR.[4][5][21]
Materials:
-
Purified or crude fungal DHFR extract
-
This compound
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Dissolve DHF and NADPH in the assay buffer to the desired stock concentrations.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
-
Assay Setup: In a 96-well plate or cuvette, combine the assay buffer, DHFR enzyme, and the desired concentration of this compound (or a known inhibitor like methotrexate for a positive control). Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at room temperature.
-
Initiate Reaction: Start the reaction by adding NADPH and DHF to the mixture.
-
Measure Activity: Immediately begin monitoring the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DHFR activity.
Visualizations
Caption: Potential resistance mechanisms to this compound in fungi.
Caption: Troubleshooting workflow for variable MIC assay results.
Caption: Strategy for overcoming resistance using synergistic drug combinations.
References
- 1. Dihydrofolate Reductase Is a Valid Target for Antifungal Development in the Human Pathogen Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Antifungal drug resistance: do molecular methods provide a way forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-Resistant Fungi: An Emerging Challenge Threatening Our Limited Antifungal Armamentarium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal drug resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal resistance: Emerging mechanisms and implications (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leucovorin-induced resistance against FDH growth suppressor effects occurs through DHFR up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Natural Products With Antifungal Potential Through Combinatorial Synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans | Semantic Scholar [semanticscholar.org]
- 16. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
Validation & Comparative
Varioxepine A vs. Other Fusarium Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Varioxepine A, a novel oxepine-containing alkaloid, and other prominent antifungal agents used to inhibit the growth of Fusarium species, a genus of fungi responsible for significant agricultural losses and opportunistic infections in humans. This document summarizes available quantitative data, details common experimental protocols for antifungal susceptibility testing, and visualizes key pathways and workflows to aid in research and development efforts.
Comparative Efficacy of Anti-Fusarium Agents
This compound, isolated from the marine algal-derived endophytic fungus Paecilomyces variotii, has demonstrated inhibitory activity against the plant pathogenic fungus Fusarium graminearum.[1] The following table provides a summary of the Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values for this compound and a selection of other synthetic and natural Fusarium inhibitors. It is important to note that the antifungal efficacy of these compounds can vary significantly depending on the specific Fusarium species and the experimental conditions.
| Compound | Inhibitor Class | Fusarium Species | MIC (µg/mL) | EC50 (µg/mL) | Reference |
| This compound | Alkaloid | F. graminearum | 4 | - | [1] |
| Epoxiconazole | Triazole | F. oxysporum | - | 0.047 | [2] |
| Pyraclostrobin | Strobilurin | F. oxysporum | - | 0.249 | [3] |
| Difenoconazole | Triazole | F. oxysporum | - | - | [2] |
| Amphotericin B | Polyene | F. solani complex | ≤4 | - | [4] |
| Voriconazole | Triazole | F. solani complex | ≤4 | - | [4] |
| Posaconazole | Triazole | Fusarium spp. | - | - | [4] |
| Versicoloid A | Oxepine-containing Alkaloid | F. oxysporum | 64 | - | |
| Versicoloid B | Oxepine-containing Alkaloid | F. oxysporum | 64 | - |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. EC50 (50% Effective Concentration) is the concentration of a drug that gives half-maximal response. Direct comparison of absolute values should be made with caution due to variations in experimental methodologies.
Experimental Protocols
The following is a generalized protocol for determining the antifungal susceptibility of Fusarium species using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7]
Inoculum Preparation
-
Fungal Culture: Fusarium isolates are grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), at 28-35°C for 5-7 days to encourage sporulation.
-
Spore Suspension: The surface of the mature fungal culture is gently scraped with a sterile loop or washed with sterile saline (0.85%) containing a wetting agent (e.g., 0.05% Tween 80) to harvest the conidia.
-
Spore Counting: The resulting spore suspension is filtered through sterile gauze to remove mycelial fragments. The concentration of conidia is then determined using a hemocytometer and adjusted to a final concentration of 1 x 10^6 to 5 x 10^6 spores/mL.
-
Inoculum Dilution: The standardized spore suspension is further diluted in the test medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration in the microtiter plate wells (typically 0.5 x 10^4 to 2.5 x 10^4 spores/mL).
Broth Microdilution Assay
-
Compound Preparation: The test compounds (e.g., this compound) and control drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial Dilutions: Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using the appropriate broth medium (e.g., RPMI-1640 buffered with MOPS). The final volume in each well is typically 100 µL.
-
Inoculation: Each well is inoculated with 100 µL of the diluted fungal spore suspension, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: Wells containing only the medium and the fungal inoculum (no antifungal agent).
-
Sterility Control: Wells containing only the medium to check for contamination.
-
Solvent Control: Wells containing the fungal inoculum and the maximum concentration of the solvent (e.g., DMSO) used to ensure it does not inhibit fungal growth.
-
-
Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 28-35°C) for 48-72 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Visualizing Mechanisms and Workflows
Signaling Pathways in Fusarium
While the specific mechanism of action for this compound against Fusarium has not been fully elucidated, many antifungal agents target key signaling pathways essential for fungal survival. The diagram below illustrates the ergosterol biosynthesis pathway, a common target for azole fungicides.
Caption: General overview of the ergosterol biosynthesis pathway and its inhibition by azole antifungals.
Experimental Workflow
The following diagram outlines the general workflow for assessing the in vitro antifungal activity of a test compound against Fusarium.
Caption: Standard workflow for in vitro antifungal susceptibility testing against Fusarium.
References
- 1. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Cross-Validation of Varioxepine A Antifungal Activity: A Comparative Guide
Absence of independent laboratory validation of Varioxepine A's antifungal efficacy necessitates a review of existing data and comparison with structurally related compounds. This guide provides a comprehensive overview of the reported antifungal activity of this compound, primarily from a single originating laboratory, and places it in the context of other oxepine-containing diketopiperazine alkaloids.
This compound, a fungal metabolite first isolated from the marine-derived endophytic fungus Paecilomyces variotii, has demonstrated notable antifungal properties. However, a critical gap exists in the scientific literature regarding the cross-validation of these findings by independent research groups. To date, the primary data on its bioactivity originates from the initial discovery and characterization studies. This guide aims to consolidate the available data, provide detailed experimental context, and compare this compound with other relevant antifungal agents.
Comparative Antifungal Activity
The antifungal activity of this compound has been primarily reported against the plant-pathogenic fungus Fusarium graminearum. The key quantitative measure of this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Fungal Species | MIC (µg/mL) | Reference Lab |
| This compound | Fusarium graminearum | 4 | Zhang et al., 2014[1] |
| Varioloid A | Fusarium graminearum | 8 | Zhang et al., 2014 |
| Varioloid B | Fusarium graminearum | 4 | Zhang et al., 2014 |
Experimental Protocols
While the precise experimental details from the original study on this compound are not extensively published, a representative methodology for determining the MIC of antifungal agents against filamentous fungi is the broth microdilution assay, standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2.
Representative Protocol: Broth Microdilution Antifungal Susceptibility Testing of Filamentous Fungi (CLSI M38-A2)
This method is a standardized procedure for determining the in vitro susceptibility of filamentous fungi to antifungal agents.
1. Preparation of Antifungal Agent:
-
This compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.
2. Inoculum Preparation:
-
The fungal isolate (Fusarium graminearum) is grown on a suitable agar medium (e.g., Potato Dextrose Agar) to induce sporulation.
-
Conidia are harvested and suspended in sterile saline containing a small amount of Tween 20 to aid in dispersion.
-
The conidial suspension is adjusted to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a spectrophotometer or hemocytometer.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The plate is incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 48-72 hours).
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a complete or significant inhibition of visible fungal growth compared to the growth control.
References
Unraveling the Antifungal Mechanism of Varioxepine A in Fusarium graminearum: A Target Validation Guide
For Immediate Release
QINGDAO, China – Researchers and drug development professionals in the agricultural and pharmaceutical sectors now have access to a comprehensive guide on the validation of Varioxepine A's target in the pathogenic fungus Fusarium graminearum. This publication provides an objective comparison of methodologies and presents supporting experimental data to elucidate the mechanism of action of this promising antifungal agent.
Fusarium graminearum is a devastating plant pathogen responsible for Fusarium Head Blight (FHB) in cereal crops, leading to significant yield losses and contamination of grain with mycotoxins, such as deoxynivalenol (DON), which pose a serious threat to food and feed safety. The development of novel fungicides with specific modes of action is crucial for effective and sustainable disease management. This compound, a marine-derived alkaloid, has demonstrated inhibitory activity against this pathogen, making the validation of its molecular target a key area of research.[1]
This guide delves into the experimental approaches required to identify and validate the molecular target of this compound, offering a comparative analysis of alternative antifungal compounds and their mechanisms of action.
Comparative Analysis of Antifungal Compounds
To provide a comprehensive overview, the activity of this compound is compared with other fungicides known to be effective against Fusarium graminearum.
| Compound | Target/Mechanism of Action | Efficacy Data (EC50) | Reference |
| This compound | Under Investigation | Data not publicly available | [1] |
| Tebuconazole | Sterol Biosynthesis (CYP51) | ~0.1 µg/mL | |
| Phenamacril | Myosin I | ~0.02 µg/mL | |
| Quinofumelin | Unknown | ~0.019 µg/mL |
Experimental Protocols for Target Validation
The validation of a drug's molecular target is a critical step in its development. The following section outlines the detailed methodologies for key experiments essential for identifying and confirming the target of this compound in Fusarium graminearum.
Target Identification
a. Affinity Chromatography: This technique is employed to isolate potential binding partners of this compound from a Fusarium graminearum protein lysate.
-
Protocol:
-
Immobilize this compound onto a solid support (e.g., epoxy-activated sepharose beads) to create an affinity matrix.
-
Prepare a total protein extract from Fusarium graminearum mycelia.
-
Incubate the protein extract with the this compound-coupled beads to allow for binding.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
b. Yeast Two-Hybrid (Y2H) Screening: This genetic method can identify protein-protein interactions and can be adapted to screen for small molecule-protein interactions.
-
Protocol:
-
Construct a "bait" plasmid containing a DNA-binding domain fused to a protein that can be targeted by this compound (if a general class of targets is hypothesized) or use a system where the small molecule itself acts as a bridge.
-
Create a "prey" library of plasmids from Fusarium graminearum cDNA, where each plasmid contains a transcriptional activation domain fused to a different fungal protein.
-
Co-transform yeast cells with the bait plasmid and the prey library.
-
In the presence of this compound, if a prey protein interacts with the bait (or the complex), the activation domain is brought into proximity of the DNA-binding domain, activating reporter gene expression (e.g., HIS3, LacZ).
-
Select for positive interactions on appropriate selective media and identify the interacting prey protein by sequencing its plasmid.
-
Target Validation
a. Gene Knockout and Overexpression: To confirm if the identified protein is indeed the target of this compound, its corresponding gene can be manipulated in Fusarium graminearum.
-
Protocol:
-
Gene Knockout: Create a deletion mutant of the candidate target gene using homologous recombination.
-
Overexpression: Construct a plasmid to express the candidate target gene under the control of a strong promoter.
-
Assess the sensitivity of the knockout and overexpression strains to this compound using minimum inhibitory concentration (MIC) assays. A knockout strain would be expected to show resistance, while an overexpression strain might exhibit increased sensitivity.
-
b. In Vitro Binding Assays: These assays directly measure the interaction between this compound and the purified candidate target protein.
-
Protocol (e.g., Isothermal Titration Calorimetry - ITC):
-
Purify the recombinant candidate target protein.
-
Titrate a solution of this compound into a solution containing the purified protein in a calorimeter.
-
Measure the heat changes associated with the binding event to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.
-
Visualizing the Pathways and Workflows
To aid in the understanding of the complex biological processes and experimental designs, the following diagrams have been generated.
Caption: Hypothetical inhibition of a signaling pathway in F. graminearum by this compound.
Caption: Experimental workflow for the identification and validation of this compound's target.
This guide serves as a foundational resource for researchers dedicated to combating fungal pathogens and developing next-generation fungicides. The systematic approach outlined will facilitate the elucidation of this compound's mechanism of action and accelerate the development of more effective strategies to control Fusarium graminearum.
References
A Comparative Analysis of Varioxepine A and Other Oxepine-Containing Natural Products
For Researchers, Scientists, and Drug Development Professionals
The oxepine scaffold, a seven-membered oxygen-containing heterocycle, is a recurring motif in a diverse array of natural products exhibiting a wide spectrum of biological activities. These compounds, isolated from terrestrial and marine fungi, plants, and other organisms, have garnered significant attention in the fields of medicinal chemistry and drug discovery. This guide provides a comparative analysis of Varioxepine A, a structurally unique oxepine-containing alkaloid, with other notable oxepine natural products, focusing on their biological performance supported by experimental data.
Overview of this compound
This compound is a novel alkaloid featuring a complex 3H-oxepine ring system and an unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif.[1][2] It was first isolated from the marine algal-derived endophytic fungus Paecilomyces variotii.[1] The primary reported biological activity of this compound is its potent antifungal effect, particularly against the plant pathogenic fungus Fusarium graminearum.[1][3][4]
Comparative Biological Activities
The biological activities of oxepine-containing natural products are diverse, ranging from antifungal and antibacterial to anti-inflammatory, cytotoxic, and antiplasmodial properties. This section provides a comparative summary of the quantitative data available for this compound and other selected oxepine natural products.
Antifungal and Antibacterial Activity
This compound demonstrates significant antifungal activity.[1][3] A comparative table of Minimum Inhibitory Concentration (MIC) values for various oxepine-containing compounds is presented below.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Fusarium graminearum | 4 | [3] |
| Varioloid A | Fusarium graminearum | 8 | [3] |
| Varioloid B | Fusarium graminearum | 4 | [3] |
| Bauhinoxepin A | Mycobacterium tuberculosis | 6.25 | [5] |
| Bauhinoxepin B | Mycobacterium tuberculosis | 12.5 | [5] |
Cytotoxic Activity
Several dibenzo[b,f]oxepine derivatives have shown promising cytotoxic activity against various cancer cell lines. While specific IC50 values for this compound are not widely reported in the context of cytotoxicity, data for other oxepine-containing compounds highlight their potential as anticancer agents.
| Compound | Cell Line | Activity | Value (µM) | Reference |
| Bauhiniastatin-1 | Various Cancer Cell Lines | GI50 | 2.4 - 25.7 (µg/mL) | [5] |
| 1-(4-(4-phenyl-2,3-dihydrobenzo[b]oxepin-5-yl) phenethyl)pyrrolidine | MCF-7 (Breast Cancer) | Anti-proliferative | 1.33 | [6] |
| 1-(4-(4-phenyl-2,3-dihydrobenzo[b]oxepin-5-yl) phenethyl)pyrrolidine | MDA-MB-231 (Breast Cancer) | Anti-proliferative | 5 | [6] |
| 9-nitrobenzo[b]naphtha[1,2-f]oxepine | Various Cancer Cell Lines | Cytotoxic | - | [6] |
Anti-inflammatory Activity
Certain dibenzo[b,f]oxepine derivatives have demonstrated potent anti-inflammatory effects. The data below summarizes the available experimental findings.
| Compound | Assay | ED50 (mg/kg) | Reference |
| 2-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)propanoic acid | Carrageenan Paw Edema (rats) | 3.38 | [6] |
| 2-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)propanoic acid | UV Erythema (guinea pigs) | 0.30 | [6] |
Antiplasmodial Activity
Janoxepin, another notable oxepine-containing natural product, has been reported to possess antiplasmodial activity against Plasmodium falciparum.
| Compound | Target Organism | IC50 (µg/mL) | Reference |
| Janoxepin | Plasmodium falciparum 3D7 | 28 | [7] |
Mechanisms of Action and Signaling Pathways
The mechanisms through which oxepine-containing natural products exert their biological effects are varied and, in many cases, not fully elucidated. However, some insights into their modes of action and the signaling pathways they modulate have been reported.
Antifungal Mechanism
The precise antifungal mechanism of this compound has not been definitively established. However, the activity of other antifungal natural products often involves disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with essential metabolic pathways.[8]
Cytotoxicity and Apoptosis Induction
Several dibenzo[b,f]oxepine derivatives are believed to exert their cytotoxic effects by acting as microtubule inhibitors.[9] They are thought to bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately apoptosis.[5][9]
Natural products can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11][12] The intrinsic pathway is often regulated by the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of a caspase cascade.
Caption: General overview of the intrinsic and extrinsic apoptosis pathways targeted by some natural products.
Anti-inflammatory Mechanism
The anti-inflammatory properties of certain dibenzo[b,f]oxepine derivatives have been linked to the inhibition of pro-inflammatory mediators. For example, some compounds have been shown to inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in the inflammatory response.[13] This suggests a potential interaction with the NF-κB signaling pathway, a central regulator of inflammation.[14][15][16][17]
Caption: Simplified NF-κB signaling pathway and the potential inhibitory point for some dibenzo[b,f]oxepines.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension of fungal spores or cells is prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a known concentration of cells (e.g., 1-5 x 10^6 cells/mL).
-
Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: RAW 264.7 macrophages are cultured in a 96-well plate.
-
Treatment: The cells are pre-treated with different concentrations of the test compound for a short period before being stimulated with LPS (an inflammatory agent).
-
Incubation: The plate is incubated for 24 hours to allow for NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.
-
Calculation: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
Caption: General experimental workflows for key bioassays.
Conclusion
This compound and other oxepine-containing natural products represent a promising class of bioactive molecules with potential applications in antifungal, anticancer, and anti-inflammatory therapies. While this compound has shown potent and specific antifungal activity, the broader family of oxepines exhibits a remarkable diversity of biological effects. Further research is warranted to fully elucidate the mechanisms of action of these compounds, particularly the signaling pathways they modulate, which will be crucial for their development as therapeutic agents. The experimental protocols and comparative data presented in this guide aim to provide a valuable resource for researchers in this exciting area of natural product chemistry and drug discovery.
References
- 1. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine [ouci.dntb.gov.ua]
- 10. The Most Competent Plant-Derived Natural Products for Targeting Apoptosis in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Application of Natural Products in Cancer Therapy by Targeting Apoptosis Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Variable NF-κB pathway responses in colon cancer cells treated with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Varioxepine A: A Proposed Framework for Antifungal Combination Studies
For Immediate Release
QINGDAO, China – November 18, 2025 – Varioxepine A, a novel 3H-oxepine-containing alkaloid, has demonstrated notable antifungal activity, particularly against the plant pathogenic fungus Fusarium graminearum.[1][2][3] Isolated from the marine algal-derived endophytic fungus Paecilomyces variotii, this compound presents a unique structural motif and a potential new avenue for antifungal research.[1] While its standalone efficacy is established with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against F. graminearum, its collaborative potential with existing antifungal agents remains unexplored.[3]
This guide outlines a proposed experimental framework for researchers, scientists, and drug development professionals to assess the synergistic effects of this compound with conventional antifungal drugs. The objective is to determine if combination therapy can enhance efficacy, broaden the spectrum of activity, or reduce the required dosages of current antifungals, potentially mitigating issues of toxicity and resistance.
Rationale for Combination Therapy
The development of resistance to current antifungal monotherapies necessitates the exploration of novel treatment strategies.[4] Combination therapy, which targets different fungal cellular pathways simultaneously, can lead to synergistic (enhanced) or additive effects, and in some cases, may even prevent the emergence of resistant strains.[5] Given the unique oxepine structure of this compound, it is hypothesized that its mechanism of action may differ from and complement that of established antifungal classes.[6]
This proposed study will focus on two primary classes of widely used antifungal agents for initial synergy screening with this compound:
-
Polyenes (e.g., Amphotericin B): These agents bind to ergosterol in the fungal cell membrane, leading to pore formation and cell death.[5]
-
Azoles (e.g., Fluconazole, Voriconazole): This class inhibits the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[5]
The selection of fungal strains for testing should include not only Fusarium graminearum, for which this compound's activity is known, but also clinically relevant species such as Candida albicans and Aspergillus fumigatus to assess the potential for a broader application.
Proposed Experimental Protocols
To quantitatively assess the synergistic potential of this compound, a series of in vitro experiments are proposed. The following protocols are based on established methodologies for antifungal susceptibility and synergy testing.[7][8]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and each partner antifungal (Amphotericin B, Fluconazole, Voriconazole) against the selected fungal strains must first be determined independently. The broth microdilution method is the standard procedure.[9]
Protocol:
-
Preparation of Antifungal Solutions: Prepare stock solutions of this compound and each partner antifungal in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antifungal agent in RPMI-1640 medium.
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL) according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.[9]
Checkerboard Assay for Synergy Assessment
The checkerboard assay is the most common method for evaluating the interaction between two antimicrobial agents.[7][8]
Protocol:
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional matrix of drug concentrations. Serially dilute this compound horizontally and the partner antifungal (e.g., Amphotericin B) vertically. The resulting wells will contain various combinations of the two drugs.
-
Inoculation and Incubation: Inoculate the plate with a standardized fungal suspension and incubate as described for the MIC determination.
-
Data Collection: After incubation, determine the MIC of each drug in the presence of the other.
-
Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to quantify the interaction between the two agents. The formula is as follows:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Indifference (or Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[7]
-
Data Presentation
The quantitative data generated from these experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Hypothetical MICs of this compound and Partner Antifungals
| Fungal Strain | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Fusarium graminearum | 4.0 | 2.0 | >64 |
| Candida albicans | TBD | 0.5 | 1.0 |
| Aspergillus fumigatus | TBD | 1.0 | >64 |
| TBD: To be determined experimentally |
Table 2: Hypothetical FICI Values for this compound in Combination with Amphotericin B against Fusarium graminearum
| This compound Conc. (µg/mL) | Amphotericin B Conc. (µg/mL) | FICI | Interpretation |
| 1.0 | 0.25 | 0.375 | Synergy |
| 2.0 | 0.125 | 0.563 | Indifference |
| 0.5 | 0.5 | 0.375 | Synergy |
| Data presented is for illustrative purposes only. |
Visualization of Workflows and Concepts
Diagrams created using Graphviz can effectively illustrate the experimental workflows and the logical relationships in interpreting the data.
Future Directions
Should in vitro studies reveal significant synergistic interactions, subsequent investigations could explore the underlying mechanisms of action through transcriptomics or proteomics. Furthermore, promising combinations should be advanced to in vivo studies using appropriate animal models of fungal infection to validate the clinical potential of this compound as part of a combination antifungal therapy. This structured approach will provide the necessary data to objectively assess the therapeutic value of this compound and guide future drug development efforts.
References
- 1. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Frontiers | The Synergistic Antifungal Effect and Potential Mechanism of D-Penicillamine Combined With Fluconazole Against Candida albicans [frontiersin.org]
- 5. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ifyber.com [ifyber.com]
Pioneering X-ray Crystallography Defines the Intricate Structure of Varioxepine A
The initial structural elucidation of Varioxepine A, a novel alkaloid, was decisively established through single-crystal X-ray analysis, revealing a complex and unprecedented molecular architecture. To date, this remains the sole and uncontested structural determination, with no subsequent independent verifications or revisions reported in the scientific literature.
This compound was first isolated from the marine algal-derived endophytic fungus Paecilomyces variotii.[1] Its unique structure, featuring a condensed 3,6,8-trioxabicyclo[3.2.1]octane motif, presented a significant challenge for structural determination by standard spectroscopic methods alone.[1] While NMR spectroscopy was employed, the low proton-to-carbon ratio limited its power in unambiguously assigning the planar structure and relative configuration.[1]
The definitive breakthrough came from the successful application of single-crystal X-ray diffraction analysis. This powerful technique provided a detailed three-dimensional map of the molecule, confirming the connectivity of all atoms and establishing the relative stereochemistry of its chiral centers. The absolute configuration was further solidified through DFT conformational analysis and TDDFT-ECD calculations.[1]
While the core of the user's request was a comparison guide based on independent verification, the absence of such studies in the published literature shifts the focus to a detailed examination of the original and only structural determination. The robustness of the primary method, single-crystal X-ray analysis, provides a high degree of confidence in the published structure.
Experimental Data from the Original Structure Elucidation
The following table summarizes the key crystallographic and NMR data for this compound as reported in the initial publication.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.4536(3) |
| b (Å) | 13.5879(5) |
| c (Å) | 18.2348(7) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2094.08(14) |
| Z | 4 |
| ¹H NMR (selected) | δ (ppm): 7.89 (1H, d), 7.65 (1H, d), 7.43 (1H, t), 7.18 (1H, t), 6.54 (1H, s), 5.98 (1H, d), 4.65 (1H, s), 4.23 (1H, d), 3.89 (3H, s), 3.15 (3H, s), 2.98 (3H, s) |
| ¹³C NMR (selected) | δ (ppm): 169.8, 165.7, 160.2, 142.1, 138.2, 131.9, 129.5, 125.4, 123.7, 120.1, 118.9, 111.8, 105.4, 98.7, 85.4, 60.2, 52.8, 35.7, 27.9 |
Experimental Protocols
The structural determination of this compound relied on a combination of spectroscopic and crystallographic techniques.
1. Isolation and Purification: this compound was isolated from the culture broth of the fungus Paecilomyces variotii. The fungal mycelium and broth were extracted with organic solvents. The resulting crude extract was then subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.
2. Spectroscopic Analysis: Standard 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to gather initial structural information. However, due to the complex nature of the molecule and a low proton-to-carbon ratio, these data were insufficient for a complete and unambiguous structure elucidation.
3. Single-Crystal X-ray Diffraction: Crystals of this compound suitable for X-ray diffraction were grown. A single crystal was mounted and irradiated with X-rays. The diffraction pattern was collected and analyzed to determine the electron density map of the molecule, which in turn revealed the precise spatial arrangement of its atoms.
4. Computational Analysis: To establish the absolute configuration, Density Functional Theory (DFT) conformational analysis and Time-Dependent DFT (TDDFT) calculations of the Electronic Circular Dichroism (ECD) spectrum were performed. The calculated ECD spectrum was then compared with the experimental spectrum to confirm the absolute stereochemistry.
Visualizing the Structure Elucidation Workflow
The following diagram illustrates the logical workflow employed in the original determination of this compound's structure.
Caption: Workflow for the original structure elucidation of this compound.
References
A Comparative Guide to Evaluating the Safety and Toxicity Profile of Novel Alkaloids: A Case Study Approach with Varioxepine A
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel alkaloids presents both exciting therapeutic opportunities and significant safety challenges. Varioxepine A, a unique 3H-oxepine-containing alkaloid isolated from the marine-derived fungus Paecilomyces variotii, represents a novel structural class with potential biological activities.[1][2][3] However, as with any new chemical entity, a thorough evaluation of its safety and toxicity is paramount before it can be considered for further development. To date, the publicly available literature on this compound focuses on its isolation, structural elucidation, and antifungal properties, with no reported data on its mammalian toxicity.[1][2]
This guide provides a framework for assessing the safety and toxicity profile of a novel alkaloid like this compound. By comparing it to well-characterized alkaloids with established toxicity profiles—caffeine, morphine, colchicine, and atropine—we offer a roadmap for the essential experimental data required for a comprehensive evaluation.
Comparative Toxicity of Well-Characterized Alkaloids
A critical first step in evaluating a new compound is to benchmark it against existing molecules with similar classifications. The following table summarizes key toxicity data for four widely known alkaloids, providing a comparative landscape for potential outcomes of future this compound studies.
| Alkaloid | Chemical Class | Acute Oral LD50 (Rat) | In Vitro Cytotoxicity (IC50) | Primary Mechanism of Toxicity |
| Caffeine | Xanthine Alkaloid | 192 - 367 mg/kg[3][4] | ~78 µg/mL (cell-dependent)[3] | Central nervous system stimulant; phosphodiesterase inhibitor; adenosine receptor antagonist.[5][6] |
| Morphine | Opioid Alkaloid | 212 - 882 mg/kg (mouse, strain-dependent)[7][8] | Varies widely by cell type; can induce apoptosis.[9] | µ-opioid receptor agonist; respiratory depression.[6] |
| Colchicine | Tropolone Alkaloid | ~1.6 mg/kg (mouse, i.p.)[10] | Cell-line dependent (e.g., ~10-20 nM in some cancer lines)[11] | Inhibits microtubule polymerization and mitosis, leading to multi-organ failure.[10][12] |
| Atropine | Tropane Alkaloid | ~75 mg/kg (mouse, i.v.)[13] | >0.3125 g/L (human corneal cells)[14][15] | Muscarinic acetylcholine receptor antagonist; can cause anticholinergic toxidrome.[6][16] |
Experimental Protocols for a Comprehensive Toxicity Assessment
To generate the data necessary for a robust safety profile of a novel alkaloid like this compound, a tiered approach involving in vitro and in vivo assays is essential. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assays
These assays are crucial for initial screening to determine a compound's toxicity at the cellular level.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in an organic solvent. The intensity of the purple color is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test alkaloid (e.g., this compound) in culture medium. Replace the existing medium with the medium containing the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
b) Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.
-
Principle: LDH is a stable enzyme present in the cytoplasm of all cells. When the cell membrane is compromised, LDH is released into the culture medium. The amount of LDH in the medium is proportional to the number of dead cells.
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Include a maximum LDH release control by treating some wells with a lysis buffer.[17]
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum LDH release control.
-
In Vitro Genotoxicity Assays
These assays are designed to detect compounds that can induce genetic damage.
a) Bacterial Reverse Mutation Assay (Ames Test)
This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.
-
Principle: The assay determines if a test compound can cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize histidine and grow on a histidine-free medium. The test is conducted with and without a metabolic activation system (S9 mix) to assess the genotoxicity of the parent compound and its metabolites.[18][19]
-
Protocol:
-
Preparation: Mix the test compound, the bacterial tester strain, and either S9 mix or a control buffer in a test tube.
-
Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.
-
b) In Vitro Micronucleus Assay
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects in mammalian cells.
-
Principle: Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates genotoxic damage.[20][21]
-
Protocol:
-
Cell Culture and Treatment: Treat cultured mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) with the test alkaloid at various concentrations.
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis during or after treatment.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
-
Analysis: A dose-dependent increase in the frequency of micronucleated cells suggests genotoxic potential.
-
In Vivo Acute Oral Toxicity Study
This study provides information on the potential health hazards that may arise from a single, short-term oral exposure to a substance. The OECD Test Guideline 425 (Up-and-Down Procedure) is a commonly used method.[22]
-
Principle: Animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal. This method minimizes the number of animals required while still providing a statistically robust estimate of the LD50.[22]
-
Protocol:
-
Animal Selection: Use a single sex of rodent (preferably female rats).
-
Dosing: Administer the test substance by gavage in a single dose. The initial dose is selected based on any available in vitro data or structure-activity relationships.
-
Observation: Observe the animal for signs of toxicity with special attention during the first 4 hours and then daily for 14 days.[22]
-
Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased. A typical dose progression factor is 3.2.
-
Endpoint: The test is concluded when one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method.[22]
-
Visualizing Experimental Workflows and Pathways
Clear visual representations of experimental processes and biological pathways are crucial for understanding and communication in research.
Caption: Tiered approach for toxicity testing of a novel alkaloid.
Caption: Simplified signaling pathways leading to apoptosis.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. The acute lethal dose 50 (LD50) of caffeine in albino rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caffeine toxicity - Wikipedia [en.wikipedia.org]
- 6. mdsearchlight.com [mdsearchlight.com]
- 7. Prolonged analgesia and decreased toxicity with liposomal morphine in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical concentrations of morphine are cytotoxic on proliferating human fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic, analgesic and anti-inflammatory activity of colchicine and its C-10 sulfur containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. litfl.com [litfl.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity of atropine to human corneal endothelial cells by inducing mitochondrion-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of atropine to human corneal epithelial cells by inducing cell cycle arrest and mitochondrion-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. gov.uk [gov.uk]
- 22. oecd.org [oecd.org]
Benchmarking Synthetic Efficiency: A Comparative Analysis of Varioxepine A Total Synthesis Routes
A comprehensive comparison of the total synthesis routes for the complex alkaloid Varioxepine A is currently not feasible, as no complete total synthesis of this natural product has been reported in the scientific literature to date.
This compound is a structurally intricate 3H-oxepine-containing alkaloid, first isolated from the marine algal-derived endophytic fungus Paecilomyces variotii.[1] Its unique molecular architecture is distinguished by an unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif.[1][2] This novel framework has garnered interest within the scientific community, particularly for its potent inhibitory activity against the plant-pathogenic fungus Fusarium graminearum.[1][2]
Despite the interest in its biological activity and complex structure, the total synthesis of this compound remains an unmet challenge in synthetic organic chemistry. Extensive searches of the chemical literature, including comprehensive reviews on the synthesis of oxepine-containing natural products, reveal no published accounts of a successful total synthesis.[3][4] Current research on this compound is primarily focused on its isolation from natural sources, structural elucidation using techniques such as single-crystal X-ray analysis, and the evaluation of its biological properties.[1]
The development of a synthetic route to this compound would be a significant achievement, providing access to larger quantities of the compound for further biological studies and enabling the synthesis of analogues with potentially improved properties. A future publication of a total synthesis would allow for a thorough analysis of its efficiency, including a quantitative comparison of step count, overall yield, and the practicality of the employed chemical transformations.
At such a time, a detailed comparison guide could be developed, incorporating the following elements as per the original request:
-
Data Presentation: A tabular summary of key metrics for each synthetic route, including:
-
Longest Linear Sequence
-
Overall Yield
-
Number of Stereocenters Controlled
-
Key Reagents and Conditions
-
Scalability Assessment
-
-
Experimental Protocols: Detailed methodologies for the pivotal chemical reactions in each synthetic pathway, providing researchers with the necessary information to replicate and build upon the published work.
-
Visualization of Synthetic Logic: Graphviz diagrams illustrating the strategic bond disconnections and the overall flow of each synthetic approach. For instance, a hypothetical retrosynthetic analysis could be visualized as follows:
A hypothetical retrosynthetic analysis of this compound.
This guide will be developed and published once the first total synthesis of this compound is reported in the peer-reviewed literature. Researchers in the fields of organic synthesis, medicinal chemistry, and drug development are encouraged to monitor the literature for this significant synthetic milestone.
References
- 1. This compound, a 3H-oxepine-containing alkaloid with a new oxa-cage from the marine algal-derived endophytic fungus Paecilomyces variotii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Varioxepine A: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of novel compounds like Varioxepine A are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management in a laboratory setting.
This compound is a fungal metabolite with bioactive properties.[1] While a specific Safety Data Sheet (SDS) detailing its disposal is not publicly available, its nature as a bioactive alkaloid necessitates that it be treated as hazardous chemical waste. The following procedures are based on established guidelines for the disposal of hazardous and potentially cytotoxic materials in research environments.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, including the preparation of waste, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation and Containerization: A Critical First Step
Proper segregation of waste is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[2] this compound waste should be categorized and collected at the point of generation.
| Waste Type | Recommended Container | Disposal Procedure |
| Solid this compound | Labeled, sealed, and chemically resistant container. | Collect in a designated "Hazardous Solid Waste" container. Ensure the container is compatible with the chemical. |
| Solutions of this compound | Labeled, sealed, and leak-proof liquid waste container. | Collect in a designated "Hazardous Liquid Waste" container. Do not mix with incompatible solvents. The pH should be neutral (6-8) unless otherwise specified by your institution. |
| Contaminated Labware (e.g., pipette tips, vials) | Puncture-resistant, labeled "Hazardous Solid Waste" container. | Place directly into the designated solid waste container. If sharps are present, use a specific sharps container labeled for cytotoxic or chemical waste.[3][4][5] |
| Contaminated Personal Protective Equipment (PPE) | Labeled, sealed plastic bag or container. | Place gloves, disposable lab coats, and other contaminated PPE into a designated "Hazardous Solid Waste" container. |
Disposal Workflow for this compound
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.
Detailed Experimental Protocols for Disposal
While specific inactivation protocols for this compound are not available, the following general procedures for preparing hazardous chemical waste for disposal should be followed:
1. Solid Waste Collection:
-
Carefully place all solid this compound, contaminated labware (e.g., Eppendorf tubes, pipette tips), and disposable PPE into a designated, clearly labeled, and sealable hazardous waste container.
-
For sharps such as needles or contaminated glassware, use a designated sharps container that is puncture-resistant and appropriately labeled for chemical or cytotoxic waste.[5]
2. Liquid Waste Collection:
-
Pour this compound solutions into a designated, leak-proof, and chemically compatible liquid waste container.
-
Avoid mixing different types of chemical waste unless you are certain they are compatible.
-
Keep a log of the contents of the liquid waste container, including the approximate concentration of this compound and any solvents used.
-
Ensure the container is tightly sealed when not in use.
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Bioactive," "Potentially Toxic").
-
Include the date when waste was first added to the container.
4. Storage:
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[1][6]
-
The SAA should be a secondary containment area to prevent spills from spreading.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[1][6]
5. Final Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time (typically 90-180 days, check your institutional policy), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Do not dispose of this compound or its containers in the regular trash or down the drain.[2][7]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. odu.edu [odu.edu]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Essential Safety and Logistical Information for Handling Varioxepine A
Personal Protective Equipment (PPE)
Proper personal protective equipment is the primary line of defense against exposure to potentially hazardous compounds like Varioxepine A. The following table summarizes the recommended PPE for various handling procedures.
| Operation | Required Personal Protective Equipment |
| Compound Receipt and Storage | - Nitrile or neoprene gloves (double gloving recommended) |
| Weighing and Solution Preparation | - Chemical splash goggles or a full-face shield[3] - Lab coat or disposable gown[3] - Two pairs of chemotherapy-rated gloves[4] - Respiratory protection (e.g., N95 or higher rated respirator) if handling powder outside of a containment system[5] |
| In Vitro / In Vivo Dosing | - Chemical splash goggles - Lab coat or disposable gown - Two pairs of chemotherapy-rated gloves |
| Waste Disposal | - Chemical splash goggles - Lab coat or disposable gown - Heavy-duty gloves |
| Spill Cleanup | - Full-face shield and chemical splash goggles[3] - Disposable, fluid-resistant gown[3] - Two pairs of chemotherapy-rated gloves - Shoe covers - Appropriate respiratory protection |
Experimental Protocols
Safe Handling and Preparation of this compound Solutions
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO)
-
Chemical-resistant vials with screw caps
-
Calibrated analytical balance
-
Chemical fume hood or other ventilated enclosure
-
Appropriate PPE (see table above)
-
Cytotoxic waste disposal container
Procedure:
-
Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface within the fume hood. Assemble all necessary materials.
-
Donning PPE: Put on all required PPE, including double gloves, a disposable gown, and eye protection.
-
Weighing:
-
Carefully transfer the required amount of this compound powder onto weighing paper or a weigh boat within the chemical fume hood.
-
Use caution to avoid generating dust.
-
Close the primary container of this compound immediately after weighing.
-
-
Solubilization:
-
Place the weighing paper or boat containing this compound into a chemical-resistant vial.
-
Using a calibrated pipette, add the appropriate volume of solvent to the vial to achieve the desired concentration.
-
Securely cap the vial.
-
Gently vortex or sonicate the vial until the compound is fully dissolved.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution at the recommended temperature, typically -20°C or -80°C, in a tightly sealed container.[6]
-
-
Decontamination and Waste Disposal:
-
Wipe down all surfaces and equipment used with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol).
-
Dispose of all contaminated materials, including gloves, weighing paper, pipette tips, and empty vials, in a designated cytotoxic waste container.
-
Operational Workflow
The following diagram illustrates the standard operational workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste generated from the handling of this compound must be treated as cytotoxic waste.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and consumables, should be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.
All cytotoxic waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound|CAS 1623451-72-8|DC Chemicals [dcchemicals.com]
- 3. Cytotoxic Drug Safety [tru.ca]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. england.nhs.uk [england.nhs.uk]
- 6. This compound|1623451-72-8|COA [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
